molecular formula C7H16ClNO5 B013677 Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl CAS No. 14133-35-8

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Numéro de catalogue: B013677
Numéro CAS: 14133-35-8
Poids moléculaire: 229.66 g/mol
Clé InChI: UMFRURBOSLCTIW-FEFNGDHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl is a useful research compound. Its molecular formula is C7H16ClNO5 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFRURBOSLCTIW-FEFNGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetic aminosugar with demonstrated potential as a potent antioxidant and an inhibitor of the enzyme catalase. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed, adaptable synthesis protocol. Furthermore, it outlines standardized experimental procedures for evaluating its biological activities, specifically its antioxidant capacity and catalase inhibition. While direct quantitative data for this specific compound is not yet widely published, this document establishes a framework for its synthesis and biological characterization, making it a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical Structure and Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a water-soluble, solid compound. Its structure is characterized by a mannose pyranose ring with an amino group at the C-3 position and a methyl group at the anomeric carbon in the alpha configuration.

Chemical Structure

Caption: 2D Chemical Structure of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Physicochemical Properties
PropertyValueReference
CAS Number14133-35-8[1]
Molecular FormulaC₇H₁₅NO₅ · HCl[1]
Molecular Weight229.66 g/mol [1]
FormSolid[1]
Storage Temperature2-8°C[1]
SMILES StringCl.COC1OC(CO)C(O)C(N)C1O[1]
InChI KeyUMFRURBOSLCTIW-UHFFFAOYSA-N[1]

Synthesis Protocol

A detailed, multi-step synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl can be achieved starting from the readily available methyl α-D-glucopyranoside. The following protocol is adapted from the work of Baer and Fischer, with improvements by Richardson, and the stereocontrolled synthesis strategies described by Crich et al.[2]

Synthesis Workflow

Synthesis_Workflow Start Methyl α-D-glucopyranoside Step1 Periodate Cleavage & Double Henry Reaction Start->Step1 NaIO4, Nitromethane Step2 Metal-catalyzed Diazo Transfer Step1->Step2 Trifluoromethanesulfonyl azide Step3 Reduction of Azide Step2->Step3 e.g., H2/Pd-C or LiAlH4 Step4 Acidification Step3->Step4 HCl Product Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Step4->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-nitro-3-deoxy-α-D-mannopyranoside

  • Dissolve methyl α-D-glucopyranoside in distilled water.

  • Cool the solution in an ice bath and add a solution of sodium metaperiodate portion-wise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1-2 hours at 0°C.

  • Add nitromethane to the reaction mixture, followed by the slow addition of a solution of sodium hydroxide, keeping the temperature below 10°C.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • Purify the resulting syrup by column chromatography on silica gel to yield methyl 3-nitro-3-deoxy-α-D-mannopyranoside.

Step 2: Synthesis of Methyl 3-azido-3-deoxy-α-D-mannopyranoside

  • Dissolve the 3-nitro compound in an appropriate solvent such as THF or DMF.

  • Add a suitable base (e.g., DBU) and trifluoromethanesulfonyl azide.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 3-azido derivative.

Step 3: Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside

  • Dissolve the 3-azido compound in methanol or ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Filter the catalyst and concentrate the filtrate to obtain the crude amino compound.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amino compound in a minimal amount of methanol.

  • Add a solution of hydrochloric acid in methanol or diethyl ether dropwise until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Biological Activity and Experimental Protocols

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl has been reported to possess antioxidant and enzyme inhibitory activities. The following sections provide standardized protocols for the quantitative assessment of these properties.

Antioxidant Activity

The antioxidant capacity can be evaluated using several common in vitro assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

    • Include a control (DPPH solution with solvent) and a blank (solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color that can be measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known antioxidant (e.g., Trolox or ascorbic acid) and express the results as equivalents of the standard.

3.1.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.

    • Add the test compound solution to the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3.1.4. Quantitative Antioxidant Data (To be determined experimentally)

AssayIC₅₀ (µg/mL)Standard Equivalent (µM TE/mg)
DPPH--
FRAP--
ABTS--
Catalase Inhibition
  • Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase activity can be measured by monitoring the rate of H₂O₂ decomposition in the presence and absence of the inhibitor.

  • Protocol:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of catalase and the test compound in the buffer.

    • In a quartz cuvette, mix the buffer, catalase solution, and varying concentrations of the test compound.

    • Initiate the reaction by adding a known concentration of hydrogen peroxide.

    • Monitor the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the type of inhibition and the inhibition constant (Kᵢ) using graphical methods such as Lineweaver-Burk or Dixon plots.

3.2.1. Quantitative Catalase Inhibition Data (To be determined experimentally)

ParameterValue
Inhibition Type-
Kᵢ (µM)-

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly elucidated for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, related aminosugars like N-acetyl-D-mannosamine are known to be key intermediates in important metabolic pathways. The sialic acid biosynthesis pathway is a prime example, where N-acetyl-D-mannosamine is a precursor to sialic acids, which are crucial for various cellular recognition and signaling events.[3][4]

Sialic_Acid_Pathway UDP_GlcNAc UDP-GlcNAc ManNAc N-acetyl-D-mannosamine UDP_GlcNAc->ManNAc GNE (epimerase) ManNAc_6P ManNAc-6-phosphate ManNAc->ManNAc_6P GNE (kinase) Neu5Ac_9P Neu5Ac-9-phosphate ManNAc_6P->Neu5Ac_9P NANS Neu5Ac N-acetylneuraminic acid (Sialic Acid) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Glycoconjugates Glycoproteins & Glycolipids CMP_Neu5Ac->Glycoconjugates Sialyltransferases

Caption: Sialic acid biosynthesis pathway, a potential area of influence for aminosugars.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl presents an interesting scaffold for further investigation, particularly concerning its antioxidant and enzyme-inhibiting properties. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. Future studies should focus on obtaining precise quantitative data for its biological activities and exploring its potential interactions with cellular signaling pathways to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Physicochemical Properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS 14133-35-8). This amino sugar derivative is a subject of interest in medicinal chemistry and drug development due to its potential antioxidant and enzyme-inhibiting activities. This document consolidates available data on its chemical structure, physical properties, and biological relevance, presenting it in a clear and accessible format for researchers and professionals in the field. All quantitative data is summarized in structured tables, and a proposed synthetic pathway is visualized.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueReference
CAS Number 14133-35-8[1][2]
Molecular Formula C₇H₁₆ClNO₅[1]
Molecular Weight 229.66 g/mol [1][2]
Melting Point 238-240 °C[1]
Physical Form Solid
Storage Temperature 2-8 °C

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of amino sugars. A common starting material for such syntheses is a readily available monosaccharide, such as D-mannose.

A plausible synthetic pathway would involve the protection of hydroxyl groups, followed by the introduction of an amino group at the C-3 position with stereochemical control, and subsequent deprotection and salt formation. A preparative route for a similar compound, daunosamine hydrochloride, starting from methyl α-D-mannopyranoside, has been described and involves a nine-step process.[3] This suggests that the synthesis of the title compound would likely follow a multi-step pathway.

The characterization of the final compound would typically involve a suite of analytical techniques to confirm its structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, including the stereochemistry of the sugar ring and the position of the amino and methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl, amine, and ether moieties.

  • Optical Rotation: To determine the specific rotation of the chiral molecule, confirming its enantiomeric purity.

Specific ¹H and ¹³C NMR data and a definitive optical rotation value for Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride were not found in the public domain literature searched.

Biological Activity and Potential Applications

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has demonstrated notable biological activities that warrant further investigation for potential therapeutic applications.

Antioxidant Properties

This compound is described as a potent antioxidant. It has been shown to protect cells from lipid peroxidation and protein oxidation by inhibiting the formation of toxic reactive oxygen species (ROS), such as hydroxyl radicals. This antioxidant activity suggests its potential use in conditions associated with oxidative stress.

Enzyme Inhibition

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is also an inhibitor of the enzyme catalase. Catalase is a crucial enzyme in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide. The inhibition of catalase by this compound may be linked to its overall antioxidant mechanism and suggests a specific molecular target. Further research into the kinetics and mechanism of this inhibition could provide valuable insights into its mode of action.

Potential in Drug Development

The dual properties of antioxidant activity and enzyme inhibition make Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride a person of interest for drug development. Its structural similarity to natural monosaccharides could facilitate its transport and interaction with biological systems. As a biochemical reagent, it is used in glycobiology research, which studies the role of sugars in biological systems.[4]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of an amino sugar derivative from a starting monosaccharide, which could be adapted for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride.

G Generalized Synthetic Workflow start Starting Material (e.g., Methyl α-D-mannopyranoside) step1 Protection of Hydroxyl Groups start->step1 Protecting Agents step2 Oxidation at C-3 step1->step2 Oxidizing Agent step3 Oximation step2->step3 Hydroxylamine step4 Reduction of Oxime (Stereoselective) step3->step4 Reducing Agent step5 Deprotection step4->step5 Deprotection Conditions step6 HCl Salt Formation step5->step6 HCl end_product Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl step6->end_product

Caption: A logical workflow for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Logical Relationship of Biological Activities

The following diagram illustrates the relationship between the chemical properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride and its observed biological effects.

G Biological Activity Relationship compound Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl antioxidant Potent Antioxidant compound->antioxidant enzyme_inhibitor Catalase Inhibitor compound->enzyme_inhibitor ros_inhibition Inhibition of ROS Formation antioxidant->ros_inhibition leads to cell_protection Protection from Oxidative Stress (Lipid Peroxidation, Protein Oxidation) enzyme_inhibitor->cell_protection contributes to ros_inhibition->cell_protection results in therapeutic_potential Therapeutic Potential cell_protection->therapeutic_potential suggests

Caption: Interplay of the biological activities of the title compound.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a promising amino sugar derivative with demonstrated antioxidant and enzyme-inhibiting properties. While foundational physicochemical data is available, further research is required to fully elucidate its quantitative properties, establish a detailed synthetic protocol, and explore its specific mechanisms of action and potential signaling pathway involvement. This technical guide serves as a valuable resource for researchers and professionals, providing a consolidated overview of the current knowledge and highlighting areas for future investigation in the pursuit of novel therapeutic agents.

References

In-Depth Technical Guide: Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (CAS 14133-35-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, a synthetic aminosugar with potential applications in various fields of chemical and biological research.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a white solid that is soluble in water.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 14133-35-8[2]
Molecular Formula C₇H₁₅NO₅ · HCl
Molecular Weight 229.66 g/mol [2]
Appearance Solid
Melting Point 238-240 °C[2]
Storage Temperature 2-8 °C
SMILES String Cl.COC1OC(CO)C(O)C(N)C1O
InChI Key UMFRURBOSLCTIW-UHFFFAOYSA-N

Synthesis and Chemical Reactions

The synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has been reported, and it is a valuable compound in organic synthesis.[3] It can serve as a precursor in the synthesis of more complex molecules, including derivatives of sialic acid and antifungal agents.[1] The amino group of this compound can undergo acylation to form N-acyl derivatives, and the carbonyl group can be reduced to form alcohols.[1] Furthermore, it can act as a glycosyl donor in glycosylation reactions for the synthesis of glycoproteins and glycolipids.[1]

Experimental Protocol: Synthesis from Methyl α-D-glucopyranoside

A detailed protocol for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has been described. The overall workflow involves the periodate cleavage of methyl α-D-glucopyranoside, followed by a double Henry reaction with nitromethane.

Synthesis_Workflow cluster_0 Step 1: Periodate Cleavage cluster_1 Step 2: Double Henry Reaction cluster_2 Step 3: Reduction and Hydrochloride Salt Formation start Methyl α-D-glucopyranoside step1_product Intermediate Dialdehyde start->step1_product Oxidation step1_reagent Sodium metaperiodate in iced water step1_reagent->step1_product step2_product Methyl 3-nitro-3-deoxy-α-D-mannopyranoside step1_product->step2_product Cyclization step2_reagent Nitromethane Sodium methoxide step2_reagent->step2_product final_product Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl step2_product->final_product Reduction & Salt Formation step3_reagent Hydrogenation (e.g., H₂/Pd) HCl step3_reagent->final_product

A simplified workflow for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Biological and Pharmacological Profile

Derivatives of 3-amino-3-deoxy-D-mannose have garnered interest in drug development due to their potential antimicrobial and immunomodulatory properties.[1]

Antimicrobial Activity

Studies suggest that 3-amino-3-deoxy-D-mannose hydrochloride may exhibit antimicrobial effects against certain bacterial strains by interfering with their adhesion mechanisms.[1] Aminosugars, in general, are components of aminoglycoside antibiotics, which are known to inhibit bacterial protein synthesis.[4]

The following is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Antimicrobial_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis start Prepare serial dilutions of Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl in broth step1 Inoculate each dilution with a standardized bacterial suspension start->step1 step2 Incubate at 37°C for 18-24 hours step1->step2 step3 Visually assess for turbidity (bacterial growth) step2->step3 end Determine MIC: Lowest concentration with no visible growth step3->end

Workflow for a representative broth microdilution MIC assay.
Antioxidant Activity

Some reports suggest that aminated polysaccharides and their derivatives possess antioxidant properties.[5] Products from the Maillard reaction between amino acids and sugars have been shown to have antioxidative effects.[6]

The following is a generalized protocol for assessing the antioxidant activity of a compound using the DPPH assay.

Antioxidant_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Measurement and Analysis start Prepare various concentrations of Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl step1 Mix with a solution of DPPH radical in methanol start->step1 step2 Incubate in the dark at room temperature for 30 minutes step1->step2 step3 Measure the absorbance at ~517 nm using a spectrophotometer step2->step3 end Calculate the percentage of radical scavenging activity step3->end

A representative workflow for the DPPH antioxidant assay.

Applications in Research and Development

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride and related compounds are valuable tools in glycobiology and drug discovery.[7]

  • Stereoselectivity Studies: This compound has been utilized in studies to understand the influence of nitrogen-protecting groups on the stereoselectivity of glycosylation reactions.

  • Precursor for Bioactive Molecules: As an aminosugar, it serves as a building block for the synthesis of various biologically active molecules, including analogs of natural products with potential therapeutic applications.[1]

  • Glycobiology Research: It can be used as a probe to study carbohydrate-protein interactions and the role of specific sugar residues in biological processes.[1]

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Safety InformationDetailsReference(s)
Storage Class 11 - Combustible Solids
WGK WGK 3

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult primary literature and safety data sheets before conducting any experiments.

References

The Diverse Biological Activities of Amino-Mannopyranoside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of amino-mannopyranoside derivatives. These compounds, structural analogues of the natural sugar mannose, have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as enzyme inhibitors, antimicrobial agents, and therapeutics for cancer and viral infections. This document collates key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this promising field.

Enzyme Inhibition

Amino-mannopyranoside derivatives are potent inhibitors of various glycosidases, enzymes that play crucial roles in numerous biological processes. Their structural similarity to the natural substrate, mannose, allows them to bind to the active sites of these enzymes, leading to competitive inhibition. This activity is particularly notable against α- and β-mannosidases.

The inhibitory mechanism often involves the protonated amino group of the derivative forming an ion pair with a carboxyl group within the enzyme's active site, leading to strong binding.[1] The potency of this inhibition is significantly higher than that of D-mannose itself.[1]

Quantitative Data: Glycosidase Inhibition

The inhibitory activities of various amino-mannopyranoside derivatives against different glycosidases are summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for potency.

CompoundTarget EnzymeSourceKi (µM)IC50 (µM)Reference
5-amino-5-deoxy-D-mannopyranoseα-D-mannosidaseJack Beans1.2 - 20-[1]
5-amino-5-deoxy-D-mannopyranoseα-D-mannosidaseAlmonds1.2 - 20-[1]
5-amino-5-deoxy-D-mannopyranoseα-D-mannosidaseCalf Liver1.2 - 20-[1]
5-amino-5-deoxy-D-mannopyranoseβ-D-mannosidaseAspergillus wentii1.2 - 20-[1]
1,5-dideoxy-1,5-imino-D-mannitolα-D-mannosidaseJack Beans70 - 400-[1]
1,5-dideoxy-1,5-imino-D-mannitolα-D-mannosidaseAlmonds70 - 400-[1]
1,5-dideoxy-1,5-imino-D-mannitolα-D-mannosidaseCalf Liver70 - 400-[1]
1,5-dideoxy-1,5-imino-D-mannitolβ-D-mannosidaseAspergillus wentii70 - 400-[1]
6-Deoxy-DIMAMAN-2 (α-mannosidase)C. elegans0.19-[2]
1-deoxy-mannostatin Aα-MannosidaseJack BeansLowered 100-fold vs parent-[3]
2-deoxy-mannostatin Aα-MannosidaseJack BeansLowered 100-fold vs parent-[3]
3-deoxy-mannostatin Aα-MannosidaseJack BeansInactive-[3]
Amino Acid Derivatives (PPC80, 82, 84, 89, 101)Pancreatic α-amylase--162 - 519[4]
Amino Acid Derivatives (PPC84, 89, 101)α-glucosidase--51 - 353[4]
Mechanism of Enzyme Inhibition

The following diagram illustrates the general competitive inhibition mechanism where an amino-mannopyranoside derivative occupies the enzyme's active site, preventing the binding of the natural substrate.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme {Enzyme | Active Site} Product Products Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Enzyme_I {Enzyme | Active Site} No_Product No Reaction Enzyme_I->No_Product Inhibitor Amino-Mannopyranoside Derivative Inhibitor->Enzyme_I MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_compound inoculate Inoculate Each Well with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (Microbe, No Drug) and Negative (No Microbe) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h for bacteria) controls->incubate observe Visually Inspect for Turbidity (Microbial Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic end End determine_mic->end MTT_Workflow start Start seed_cells Seed Cancer Cells into a 96-Well Plate and Allow Adhesion (24h) start->seed_cells add_compound Add Serial Dilutions of Test Compound to Wells seed_cells->add_compound incubate Incubate for a Defined Period (e.g., 48-72h) add_compound->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate (2-4h) to Allow Conversion to Formazan Crystals add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) to Dissolve Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability (%) and Determine IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end Antiviral_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Inhibition Inhibition by Amino-Mannopyranoside Derivative gp_unfolded Unfolded Viral Glycoprotein glucosidase α-Glucosidase gp_unfolded->glucosidase Trimming gp_folded Correctly Folded Glycoprotein glucosidase->gp_folded virion_correct Mature, Infectious Virion Assembly gp_folded->virion_correct inhibitor Inhibitor glucosidase_I α-Glucosidase inhibitor->glucosidase_I Blocks gp_misfolded Misfolded Glycoprotein glucosidase_I->gp_misfolded Processing Inhibited virion_incorrect Non-Infectious Virion Assembly gp_misfolded->virion_incorrect gp_unfolded_I Unfolded Viral Glycoprotein gp_unfolded_I->glucosidase_I

References

An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, a mannosamine derivative with significant potential in biomedical research. This document details its physicochemical properties, plausible synthetic routes, and key biological activities, with a focus on its role as an antioxidant and enzyme inhibitor. Experimental protocols for the evaluation of these activities are also provided.

Core Physicochemical Data

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a stable, solid compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 229.66 g/mol [1][2][3]
CAS Number 14133-35-8[1][2][3]
Empirical Formula C₇H₁₅NO₅ · HCl[1][2][3]
Form Solid[1]
Storage Temperature 2-8°C[1][3]

Synthesis and Stereoselectivity

The synthesis of 3-amino-3-deoxy-mannopyranosides requires careful stereochemical control. While a specific preparative synthesis for the α-anomer hydrochloride is not extensively detailed in publicly available literature, a general strategy can be inferred from related syntheses.

One plausible approach involves a multi-step conversion from a readily available starting material like methyl α-D-mannopyranoside.[4] Key steps would likely include the introduction of a nitrogen-containing functional group at the C3 position, followed by reduction and deprotection. The stereoselectivity of the reduction step is critical to obtaining the desired manno configuration.

Furthermore, studies on the synthesis of the β-anomer have highlighted the crucial role of the nitrogen-protecting group in directing the stereochemical outcome of glycosylation reactions.[1] This suggests that the choice of protecting group strategy is a key consideration in the synthesis of both α and β anomers of this compound.

Biological Activity and Mechanism of Action

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl has been identified as a potent antioxidant.[3] Its biological activities are primarily centered around the mitigation of oxidative stress.

Antioxidant Properties

This compound has been shown to protect cells from lipid peroxidation and protein oxidation by inhibiting the formation of toxic reactive oxygen species (ROS), such as hydroxyl radicals.[3] The presence of the amino group on the sugar ring is likely a key contributor to its antioxidant capacity. Amino sugars and amino acids can act as antioxidants through various mechanisms, including direct radical scavenging and activation of cellular antioxidant pathways.

Enzyme Inhibition

A significant aspect of its biological activity is the inhibition of the enzyme catalase.[3] Catalase is a crucial enzyme in the cellular defense against oxidative stress, as it catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase by this compound suggests a complex role in modulating cellular redox balance. The mechanism of catalase inhibition by amino-containing compounds can be multifaceted and may involve interaction with the heme active site of the enzyme.

Proposed Signaling Pathway: NRF2 Activation

While the precise signaling pathways modulated by Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl are still under investigation, its antioxidant properties suggest a potential interaction with the NRF2-KEAP1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Amino acids have been shown to activate NRF2, leading to the upregulation of a suite of antioxidant and detoxification enzymes.[5] It is plausible that this amino sugar derivative could act as an NRF2 activator, thereby enhancing the cell's intrinsic antioxidant defenses.

NRF2_Pathway ROS Oxidative Stress (ROS) KEAP1_NRF2 KEAP1-NRF2 Complex ROS->KEAP1_NRF2 induces dissociation Mannoside Methyl 3-amino-3-deoxy -α-D-mannopyranoside HCl Mannoside->KEAP1_NRF2 may induce dissociation NRF2 NRF2 KEAP1_NRF2->NRF2 releases Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) NRF2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Proposed NRF2 activation pathway by Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

Catalase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the compound on catalase activity.

  • Preparation of Reagents:

    • Prepare a solution of bovine liver catalase in phosphate buffer (pH 7.0).

    • Prepare a solution of hydrogen peroxide (H₂O₂) in phosphate buffer.

    • Prepare various concentrations of the test compound.

  • Assay Procedure:

    • Pre-incubate the catalase solution with different concentrations of the test compound for a specified time at room temperature.

    • Initiate the enzymatic reaction by adding the H₂O₂ solution.

    • Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time.

  • Calculation:

    • The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Experimental_Workflow Start Start Prepare_Solutions Prepare Solutions: - Test Compound - DPPH Reagent - Catalase Enzyme - H2O2 Substrate Start->Prepare_Solutions Antioxidant_Assay DPPH Antioxidant Assay Prepare_Solutions->Antioxidant_Assay Catalase_Assay Catalase Inhibition Assay Prepare_Solutions->Catalase_Assay Incubate_DPPH Incubate with DPPH Antioxidant_Assay->Incubate_DPPH Measure_Abs_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_Abs_DPPH Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Abs_DPPH->Analyze_Data Preincubate Pre-incubate Catalase with Test Compound Catalase_Assay->Preincubate Add_Substrate Add H2O2 Substrate Preincubate->Add_Substrate Measure_Abs_Catalase Measure Absorbance at 240 nm Add_Substrate->Measure_Abs_Catalase Measure_Abs_Catalase->Analyze_Data End End Analyze_Data->End

General experimental workflow for assessing biological activity.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a promising compound for research in areas related to oxidative stress and enzyme inhibition. Its antioxidant properties, coupled with its ability to inhibit catalase, make it a valuable tool for studying cellular redox signaling and for the potential development of therapeutic agents targeting oxidative stress-related diseases. Further research is warranted to fully elucidate its synthetic pathways, mechanisms of action, and potential applications in drug development.

References

Unlocking the Therapeutic Potential of 3-Amino-3-Deoxy-Mannose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 3-amino-3-deoxy-mannose derivatives, illuminating their significant potential in the development of novel therapeutics. These modified sugar molecules are demonstrating promising activity across a spectrum of applications, including antibacterial, antiviral, and anticancer agents. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of their interactions with cellular pathways.

Core Applications and Mechanisms of Action

3-Amino-3-deoxy-mannose and its derivatives are synthetic amino sugars that can interfere with various biological processes by mimicking natural mannose. Their therapeutic potential stems from their ability to act as inhibitors of glycosylation, interfere with microbial cell wall synthesis, and modulate immune responses.[1]

Anticancer Activity: Certain acylated derivatives of amino-mannose have shown significant antineoplastic properties. For instance, some compounds have demonstrated efficacy against leukemia cell lines by interfering with cellular metabolism and signaling pathways crucial for cancer cell proliferation.[2] One proposed mechanism involves the inhibition of N-linked glycosylation, a critical process for the proper folding and function of many receptor tyrosine kinases (RTKs) that drive cancer progression.[3] Disruption of this process can lead to the retention of RTKs in the endoplasmic reticulum and Golgi apparatus, thereby reducing their signaling output through pathways like the PI3K/Akt pathway.[3][4][5]

Antibacterial Activity: The antibacterial effects of these derivatives are often attributed to their ability to disrupt the biosynthesis of essential components of the bacterial cell envelope.[6][7] For example, peptide derivatives of a 3-deoxy-D-manno-2-octulosonic acid (KDO) analogue, a sugar acid related to mannose, have been designed to inhibit lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria.[6][8] This inhibition can compromise the integrity of the outer membrane, leading to increased susceptibility to other antibiotics and ultimately, bacterial cell death.

Antiviral Activity: The antiviral potential of mannose derivatives, including 3-amino-3-deoxy-mannose analogues, often lies in their ability to interfere with the glycosylation of viral envelope proteins.[9] Many viruses, including HIV and influenza, rely on heavily glycosylated surface proteins for attachment to and entry into host cells.[9] By inhibiting the host's glycosylation machinery, these derivatives can lead to the production of non-fusogenic viral particles with reduced infectivity.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of various 3-amino-3-deoxy-mannose derivatives and related compounds.

CompoundTarget/Cell LineActivity TypeValueReference
2-Acetamido-4,6-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-uloseMurine L1210 LeukemiaIC5025 µM[6]
Tetra-O-acetyl-2-epi-streptozotocinL1210 Leukemia (in vivo)Survival5/5 survivors at 35 days (50 mg/kg/day x 5)[6]
Peptide derivatives of KDO analogue (compounds 17-22)E. coli, S. typhimuriumAntibacterialGood in vitro activity[6][8]

Note: This table is a compilation of available data and is not exhaustive. Further research is needed to establish a more comprehensive dataset.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-amino-3-deoxy-mannose derivatives.

Synthesis of 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-α,β-D-mannopyranose[6][10]

This protocol describes a method to synthesize a key intermediate for the preparation of various N-acetyl-D-mannosamine derivatives.

Materials:

  • N-acetyl-D-mannosamine (ManNAc)

  • Triphenylmethyl chloride (Trityl chloride)

  • Anhydrous pyridine

  • Acetic anhydride

  • 80% (v/v) Acetic acid in water

  • Ethyl acetate

  • n-Hexane

  • TLC plates

  • Pancaldi's reagent

Procedure:

  • Tritylation of ManNAc: Selectively protect the 6-hydroxyl group of ManNAc (1) with triphenylmethyl chloride in pyridine to yield 6-O-Trityl-N-Acetyl-Mannosamine (2).

  • Acetylation: Acetylate the remaining hydroxyl groups (1, 3, and 4) of compound 2 with acetic anhydride in anhydrous pyridine at 0°C to yield 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-6-otriphenylmethyl-α,β-d-mannopyranose (3).[6]

  • Detritylation: Add 1.5 g of the crude compound 3 to a round-bottom flask with 35 ml of 80% (v/v) acetic acid in water. Heat the mixture with stirring at 60°C for 4 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate: n-hexane (90:10). The product will have an Rf value of approximately 0.18. Visualize the spot using Pancaldi's reagent.[6]

  • Purification: After completion of the reaction, purify the product using column chromatography to obtain 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-α,β-d-mannopyranose (4). The overall yield is approximately 30-35%.[6]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[2][11][12]

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • 3-Amino-3-deoxy-mannose derivative stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile saline or broth

Procedure:

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.

  • Serial Dilution: Add 100 µL of the working solution of the test compound (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column of the dilution series.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Cell Viability (MTT) Assay for Anticancer Activity[1][6][10][13][14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-Amino-3-deoxy-mannose derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control to determine the IC50 value.

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of 3-amino-3-deoxy-mannose derivatives.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitory Mechanism UDP_GlcNAc UDP-GlcNAc DPAGT1 DPAGT1 UDP_GlcNAc->DPAGT1 Dol_P Dolichol-P Dol_P->DPAGT1 GlcNAc_PP_Dol GlcNAc-PP-Dol DPAGT1->GlcNAc_PP_Dol Man_GlcNAc2_PP_Dol Man(GlcNAc)2-PP-Dol GlcNAc_PP_Dol->Man_GlcNAc2_PP_Dol Mannosyltransferases Mannose_Donor GDP-Mannose Mannose_Donor->Man_GlcNAc2_PP_Dol Oligosaccharide_Lipid Complete Oligosaccharide-Lipid Man_GlcNAc2_PP_Dol->Oligosaccharide_Lipid Further Elongation OST OST Oligosaccharide_Lipid->OST Glycoprotein Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide Protein->OST Mannose_Analog 3-Amino-3-deoxy- mannose Derivative GDP_Analog GDP-Mannose Analog Mannose_Analog->GDP_Analog Metabolic Conversion GDP_Analog->Man_GlcNAc2_PP_Dol Inhibits Mannosyltransferases

Inhibition of N-Linked Glycosylation by Mannose Analogs

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Targets (e.g., mTORC1, GSK3β) pAkt->Downstream Phosphorylation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Signal Transduction Glycosylation_Inhibitor N-Glycosylation Inhibitor Glycosylation_Inhibitor->RTK Prevents proper folding & function

Impact of N-Glycosylation Inhibition on PI3K/Akt Signaling

Experimental_Workflow_MIC start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Set up 96-well Plate with Broth and Compound prep_compound->plate_setup inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay

Conclusion

3-Amino-3-deoxy-mannose derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their ability to interfere with fundamental biological processes such as glycosylation and cell wall biosynthesis provides a strong foundation for the development of novel anticancer, antibacterial, and antiviral therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of detailed mechanisms of action will be crucial in realizing the full therapeutic potential of this exciting class of molecules.

References

Spectroscopic and Methodological Analysis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS No. 14133-35-8). This compound is a key carbohydrate derivative with applications in synthetic carbohydrate chemistry and drug discovery. The following sections detail its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data Not AvailableData Not Available
Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data Not AvailableData Not Available

Note: A representative FTIR spectrum would exhibit broad O-H and N-H stretching, C-H stretching, and characteristic C-O and C-N vibrational bands in the fingerprint region. Specific peak values are not publicly available.

Table 4: Mass Spectrometry Data
m/zIon Type
229.66[M+H]⁺ (Calculated for C₇H₁₆ClNO₅)

Note: The expected mass corresponds to the protonated molecule of the hydrochloride salt.

Experimental Protocols

The following sections outline the generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of carbohydrate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including stereochemical relationships.

Methodology:

  • Sample Preparation: A 5-10 mg sample of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton experiment is performed.

    • Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • Solvent suppression techniques may be employed if residual solvent signals interfere with the analyte peaks.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

    • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or water, at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization Start Sample of Methyl 3-amino-3-deoxy- a-d-mannopyranoside HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Final_Report Technical Guide/ Whitepaper Structure_Elucidation->Final_Report Data_Analysis->Structure_Elucidation Synthesis_Pathway General Synthetic and Characterization Pathway Start Methyl a-D-glucopyranoside Step1 Periodate Cleavage & Double Henry Reaction Start->Step1 Intermediate Methyl 3-nitro-3-deoxy- a-D-mannopyranoside Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product Methyl 3-amino-3-deoxy- a-D-mannopyranoside Step2->Product Step3 HCl Treatment Product->Step3 Final_Product Methyl 3-amino-3-deoxy- a-D-mannopyranoside HCl Step3->Final_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Final_Product->Characterization

The Antioxidant Potential of Aminosugars: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antioxidant properties of aminosugars, their mechanisms of action, and their role in modulating cellular signaling pathways related to oxidative stress.

This technical guide provides a comprehensive overview of the antioxidant capabilities of various aminosugars, including glucosamine, chitosan, N-acetylcysteine (NAC), and their derivatives. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in combating oxidative stress-related diseases. This document summarizes quantitative antioxidant data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to Aminosugars and Oxidative Stress

Aminosugars are a class of monosaccharides where a hydroxyl group is replaced by an amino group.[1] They are integral components of various biological macromolecules, such as glycoproteins and glycosaminoglycans.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Certain aminosugars have demonstrated significant antioxidant properties, positioning them as promising candidates for therapeutic interventions aimed at mitigating oxidative damage.[2][4]

Mechanisms of Antioxidant Action

The antioxidant effects of aminosugars are multifaceted and can be broadly categorized into direct and indirect mechanisms.

Direct Radical Scavenging: Some aminosugars can directly neutralize free radicals. For instance, chitosan and its derivatives have been shown to scavenge hydroxyl radicals and superoxide anions.[3][5] The free amino and hydroxyl groups in the chitosan structure are thought to be responsible for this activity.[5]

Indirect Antioxidant Effects:

  • Precursor to Glutathione (GSH): N-acetylcysteine (NAC) is a well-established antioxidant that primarily acts as a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (GSH).[6][7] GSH is a major intracellular antioxidant that plays a vital role in detoxifying ROS and protecting cells from oxidative damage.[6][7]

  • Modulation of Signaling Pathways: Aminosugars can influence cellular signaling pathways involved in the oxidative stress response. Glucosamine and chitosan have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and oxidative stress.[8][9][10] Additionally, some aminosugars can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification enzymes.[8][11] Glucosamine has also been found to modulate the Akt/mTOR signaling pathway, which is involved in cell survival and response to oxidative stress.[6][12]

Quantitative Antioxidant Activity of Aminosugars

The antioxidant capacity of aminosugars can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Glucosamine

AssayIC50 / ActivityReference
DPPH Radical ScavengingIC50: 21.32 mM[7]
Hydroxyl Radical ScavengingIC50: 14.04 mM[7]
Superoxide Radical ScavengingIC20: 47.67 mM[7]
Ferric Reducing Antioxidant Power (FRAP)0.046 mM Trolox equivalent[7]
Oxygen Radical Absorbance Capacity (ORAC)0.001 mM Trolox equivalent[7]

Table 2: In Vitro Antioxidant Activity of Chitosan and its Derivatives

CompoundAssayIC50 / ActivityReference
Chitosan NanoparticlesDPPH Radical ScavengingIC50: 261 µg/mL[11]
Chitooligosaccharides (10-100 kDa)Cytotoxicity (HepG2)IC50: 1.56 µg/mL[3]
Chitooligosaccharides (10-100 kDa)Cytotoxicity (HCT-116)IC50: 1.84 µg/mL[3]
Chitooligosaccharides (10-100 kDa)Cytotoxicity (MCF7)IC50: 2.21 µg/mL[3]

Note: The antioxidant activity of chitosan can be influenced by factors such as its molecular weight and degree of deacetylation.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro and cellular assays used to evaluate the antioxidant properties of aminosugars.

In Vitro Antioxidant Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test sample dissolved in a suitable solvent

    • Positive control (e.g., ascorbic acid or Trolox)

    • Methanol or ethanol (spectrophotometric grade)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Prepare serial dilutions of the test sample and the positive control.

    • In a 96-well microplate or cuvettes, add a specific volume of the sample or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test sample dissolved in a suitable solvent

    • Positive control (e.g., Trolox)

    • Ethanol or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test sample dissolved in a suitable solvent

    • Standard solution of known Fe²⁺ concentration (e.g., ferrous sulfate)

  • Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a set time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the Fe²⁺ standard.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium (e.g., DMEM)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (a peroxyl radical initiator)

    • Test sample and positive control (e.g., quercetin)

  • Procedure:

    • Seed HepG2 cells in a 96-well microplate and allow them to attach and grow to confluency.

    • Wash the cells with PBS.

    • Treat the cells with the test sample or control for a specific period (e.g., 1 hour).

    • Add the DCFH-DA solution to the cells and incubate. DCFH-DA is taken up by the cells and deacetylated to the non-fluorescent DCFH.

    • Add the AAPH solution to induce oxidative stress. The peroxyl radicals generated by AAPH oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

    • The antioxidant activity is determined by the ability of the sample to suppress the AAPH-induced fluorescence. The results are often expressed as quercetin equivalents.[8][13][14]

Signaling Pathways Modulated by Aminosugars

Aminosugars exert some of their antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is activated by oxidative stress. Glucosamine has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.[9][10] This inhibition can occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9]

NFkB_Pathway cluster_nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression Nucleus->Gene_Expression Induces Glucosamine Glucosamine Glucosamine->IKK Inhibits Glucosamine->IkBa Prevents Degradation

Caption: Glucosamine inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Chitosan and its derivatives have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][11]

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 Induces Release Chitosan Chitosan Chitosan->Nrf2_Keap1 Induces Release Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nrf2_Keap1->Nrf2 Releases Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Chitosan activates the Nrf2 antioxidant response pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Oxidative stress can both activate and be regulated by this pathway. Glucosamine has been shown to suppress oxidative stress by blocking the ROS/Akt/mTOR signaling pathway, which can lead to the induction of protective autophagy.[6][12]

Akt_mTOR_Pathway ROS Oxidative Stress (ROS) Akt Akt ROS->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes Autophagy->Cell_Survival Promotes (under stress) Glucosamine Glucosamine Glucosamine->Akt Inhibits Glucosamine->mTOR Inhibits

Caption: Glucosamine modulates the Akt/mTOR pathway in oxidative stress.

Conclusion and Future Directions

Aminosugars represent a diverse group of compounds with significant antioxidant potential. Their mechanisms of action, which include direct radical scavenging and modulation of key cellular signaling pathways, make them attractive candidates for the development of novel therapeutics for oxidative stress-related diseases. The data and protocols presented in this guide provide a foundation for further research in this promising area.

Future research should focus on:

  • Comparative studies: Directly comparing the antioxidant efficacy of a wider range of aminosugars and their derivatives under standardized conditions.

  • In vivo studies: Translating the promising in vitro findings into animal models of oxidative stress-related diseases.

  • Structure-activity relationship studies: Elucidating the specific structural features of aminosugars that contribute to their antioxidant activity to enable the design of more potent derivatives.

  • Clinical trials: Evaluating the safety and efficacy of promising aminosugar-based therapies in human subjects.

By continuing to explore the antioxidant properties of aminosugars, the scientific community can unlock their full therapeutic potential for the prevention and treatment of a wide range of human diseases.

References

The Pivotal Role of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetically versatile amino sugar derivative that serves as a crucial building block in carbohydrate chemistry. Its strategic placement of an amino group at the C-3 position of a mannose scaffold makes it an invaluable precursor for the synthesis of a wide array of complex glycans, glycoconjugates, and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics and research tools.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a stable, solid compound.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 14133-35-8[1]
Molecular Formula C₇H₁₅NO₅ · HCl[1]
Molecular Weight 229.66 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C[1]
Melting Point 238-240°C[2]

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a multi-step process that typically starts from a readily available monosaccharide, such as methyl α-D-glucopyranoside. The key strategic step involves the introduction of a nitrogen-containing functionality at the C-3 position with the correct stereochemistry. A common and effective approach utilizes a nitro-aldol (Henry) reaction followed by reduction, or an azido-displacement reaction followed by reduction.

Synthetic Pathway Overview

A well-established synthetic route commences with methyl α-D-glucopyranoside, proceeding through a 3-nitro intermediate, which is then converted to the target 3-amino compound. An alternative and often preferred method involves the synthesis of a 3-azido derivative, which can be efficiently reduced to the desired amine. The azido route is favored for its high stereoselectivity and the stability of the azide intermediate.

G A Methyl α-D-glucopyranoside B Periodate Cleavage A->B C Dialdehyde Intermediate B->C D Double Henry Reaction (Nitromethane, NaOMe) C->D E Methyl 3-nitro-3-deoxy- α-D-mannopyranoside D->E F Amino Group Formation E->F H Azidation E->H G Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl F->G I Methyl 3-azido-3-deoxy- α-D-mannopyranoside H->I J Reduction (e.g., H₂/Pd-C) I->J J->G

Figure 1: Synthetic pathways to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.
Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

This procedure is adapted from the method described by Baer and Fischer.

  • Periodate Oxidation: Methyl α-D-glucopyranoside is treated with sodium metaperiodate in an aqueous solution at low temperatures (<10°C) to cleave the C3-C4 bond, yielding a dialdehyde intermediate.[3]

  • Henry Reaction: The resulting dialdehyde is subjected to a double Henry reaction with nitromethane in the presence of a base like sodium methoxide. This intramolecular cyclization stereoselectively forms the 3-nitro-3-deoxy-mannopyranoside ring structure.

The following protocol for the preparation of the hydrochloride salt is based on the work of Crich et al.[3]

  • A solution of methyl α-D-glucopyranoside (25 g) in iced water (30 mL) is treated with sodium metaperiodate (55 g) added slowly over 30 minutes, maintaining the temperature below 10°C.

  • The reaction mixture is stirred for an additional hour.

  • The formic acid generated is carefully neutralized with sodium bicarbonate (10 g).

  • The mixture, containing precipitated sodium iodate, is poured into ethanol (150 mL).

  • The precipitate is filtered and washed with ethanol (100 mL).

  • The filtrate is concentrated under vacuum at a temperature below 10°C.

  • The residual syrup is taken up in ethanol to yield the crude product.

This procedure details the conversion of the amino sugar hydrochloride to the corresponding azide.[3]

  • To a stirred mixture of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (3.4 g, 15 mmol), Na₂CO₃ (3.2 g, 30 mmol), and CuSO₄·5H₂O (50 mg) in dry methanol (100 mL), a solution of trifluoromethanesulfonyl azide in dichloromethane is added over 6 hours using a syringe pump.

  • The trifluoromethanesulfonyl azide solution is prepared from sodium azide (8 g, 123 mmol) and triflic anhydride (4.1 mL, 25 mmol) in dichloromethane (50 mL).

The final step involves the reduction of the azido group to an amine, which can be achieved through various methods. Catalytic hydrogenation is a common and efficient method.

  • Catalytic Hydrogenation: The methyl 3-azido-3-deoxy-α-D-mannopyranoside is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, typically 10%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is then treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt.

  • The product is collected by filtration and dried under vacuum.

G cluster_0 Synthesis of Azido Intermediate cluster_1 Final Product Formation A Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl B Diazo Transfer Reaction (TfN₃, CuSO₄) A->B C Methyl 3-azido-3-deoxy- α-D-mannopyranoside B->C D Methyl 3-azido-3-deoxy- α-D-mannopyranoside E Reduction (H₂, Pd/C) D->E F Methyl 3-amino-3-deoxy- α-D-mannopyranoside E->F G Salt Formation (HCl) F->G H Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl G->H

Figure 2: Experimental workflow for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Spectroscopic Data

The structural confirmation of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl and its intermediates is achieved through standard spectroscopic techniques.

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrometry (m/z)
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Data not available in search results.Data not available in search results.Expected [M+H]⁺: 194.10
Methyl 3-azido-3-deoxy-α-D-mannopyranoside Data not available in search results.Data not available in search results.Expected [M+Na]⁺: 242.08

Note: Detailed, experimentally obtained spectroscopic data for the title compound and its immediate precursors were not available in the performed searches. The mass spectrometry values are calculated based on the molecular formulas.

Applications in Carbohydrate Chemistry

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a valuable building block due to the presence of a reactive amino group, which allows for a variety of chemical modifications.

Building Block for Complex Carbohydrates

The primary application of this compound is as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates. The amino group can be acylated, alkylated, or used in the formation of glycosidic linkages after suitable protection of other hydroxyl groups. The stereoselective synthesis of 3-amino-3-deoxy-β-mannopyranosides is of particular importance, and the choice of the nitrogen protecting group has been shown to be critical for achieving high β-selectivity in glycosylation reactions.[3]

Precursor for Bioactive Molecules

Derivatives of 3-amino-3-deoxy-mannose are found in a number of natural products with important biological activities. For instance, mycosamine (3-amino-3,6-dideoxy-D-mannose) is a component of the antifungal agent Amphotericin B. Synthetic access to such amino sugars is crucial for the development of new antibiotics and other therapeutic agents.

While direct involvement in specific signaling pathways has not been prominently reported, derivatives of this amino sugar may be designed to interact with carbohydrate-binding proteins (lectins) or enzymes involved in glycan processing, thereby modulating cellular signaling events. Some studies have suggested that derivatives of mannose possess antioxidant properties.[4]

G A Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl B Protection/Deprotection Strategies A->B C Acylation/Alkylation of Amino Group B->C D Glycosylation Reactions B->D G Bioactive Molecule Synthesis (e.g., Antibiotic Analogues) C->G E Oligosaccharides D->E F Glycoconjugates (Glycopeptides, Glycolipids) D->F H Drug Discovery E->H F->H I Biological Probes F->I G->H G->I

Figure 3: Applications and logical relationships of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in research and development.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a cornerstone intermediate in the field of synthetic carbohydrate chemistry. Its well-defined structure and the reactivity of its amino functionality provide a versatile platform for the construction of complex and biologically relevant molecules. The synthetic routes outlined in this guide, particularly those employing an azido intermediate, offer reliable access to this valuable compound. Further research into the applications of its derivatives is poised to yield novel therapeutic agents and sophisticated tools for glycobiology research.

References

Methodological & Application

Application Notes and Protocols for Glycosylation Reactions Using Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a versatile building block in carbohydrate chemistry, particularly for the synthesis of complex glycoconjugates, including glycoproteins and other biologically active molecules. The presence of the amino group at the C-3 position introduces unique stereochemical challenges and opportunities in glycosylation reactions. The strategic choice of protecting groups, especially on the nitrogen atom, is crucial for controlling the stereochemical outcome of the glycosidic bond formation, enabling either α or β-selective glycosylation.

These application notes provide detailed protocols for the preparation of 3-amino-3-deoxy-α-D-mannopyranoside-derived glycosyl donors and their subsequent use in glycosylation reactions. The protocols are based on established methodologies and highlight the influence of different nitrogen protecting groups on the stereoselectivity of the reaction.

Data Presentation: Stereoselectivity in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions with 3-amino-3-deoxy-mannopyranosyl donors is highly dependent on the nature of the protecting group on the C-3 amino function. The following table summarizes the quantitative data from glycosylation reactions using different N-protected thioglycoside donors derived from Methyl 3-amino-3-deoxy-α-D-mannopyranoside.

Donor N-Protecting GroupGlycosyl DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
Phthalimido (Phth)Phenyl 2-O-acetyl-4,6-O-benzylidene-3-deoxy-3-phthalimido-1-thio-α-D-mannopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂OCH₂Cl₂-6085>20:1[1]
Acetamido (Ac)Phenyl 2-O-benzyl-3-acetamido-4,6-O-benzylidene-3-deoxy-1-thio-α-D-mannopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂OCH₂Cl₂-6078>20:1[1]
Benzylidene IminePhenyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-3-(N-benzylidene)amino-1-thio-α-D-mannopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBSP, Tf₂OCH₂Cl₂-60921:15[1]

BSP = 1-Benzenesulfinyl piperidine; Tf₂O = Trifluoromethanesulfonic anhydride

Experimental Protocols

Protocol 1: Synthesis of a Phenyl 2-O-acetyl-4,6-O-benzylidene-3-deoxy-3-phthalimido-1-thio-α-D-mannopyranoside Donor (α-Selective Glycosylation)

This protocol outlines the preparation of an N-phthalimido protected thioglycoside donor, which strongly favors the formation of α-glycosidic linkages.

Materials:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride

  • Phthalic anhydride

  • Triethylamine

  • Pyridine

  • Acetic anhydride

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid

  • Thiophenol

  • Boron trifluoride etherate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • N-Phthaloylation:

    • Suspend Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 eq) in pyridine.

    • Add phthalic anhydride (1.2 eq) and triethylamine (1.5 eq).

    • Heat the mixture at 80°C for 4 hours.

    • Cool to room temperature and pour into ice-water.

    • Extract with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to give the crude N-phthaloyl derivative.

  • Acetylation:

    • Dissolve the crude product in pyridine and cool to 0°C.

    • Add acetic anhydride (4.0 eq) dropwise.

    • Stir at room temperature overnight.

    • Quench with methanol and concentrate under reduced pressure.

    • Purify by silica gel chromatography to obtain the peracetylated N-phthaloyl derivative.

  • 4,6-O-Benzylidene Acetal Formation:

    • Dissolve the peracetylated product in anhydrous acetonitrile.

    • Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir at room temperature for 16 hours.

    • Neutralize with triethylamine and concentrate.

    • Purify by silica gel chromatography.

  • Thioglycoside Formation:

    • Dissolve the 4,6-O-benzylidene protected compound in anhydrous DCM.

    • Add thiophenol (2.0 eq) and cool to 0°C.

    • Add boron trifluoride etherate (2.0 eq) dropwise.

    • Stir at 0°C for 2 hours and then at room temperature for 4 hours.

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield the desired thioglycoside donor.

Protocol 2: Synthesis of a Phenyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-3-(N-benzylidene)amino-1-thio-α-D-mannopyranoside Donor (β-Selective Glycosylation)

This protocol details the synthesis of a donor with a benzylidene imine protecting group at the C-3 amino position, which is highly effective in directing β-stereoselectivity.

Materials:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Benzyl bromide

  • Sodium hydride

  • Thiophenol

  • Boron trifluoride etherate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • N-Benzylation:

    • Dissolve Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 eq) in methanol.

    • Add benzaldehyde (1.1 eq) and stir for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir overnight.

    • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

  • O-Benzylation and 4,6-O-Benzylidene Acetal Formation:

    • This step can be performed in a one-pot fashion or sequentially. For a one-pot procedure, dissolve the N-benzyl derivative in anhydrous DMF.

    • Add sodium hydride (3.0 eq) at 0°C and stir for 30 minutes.

    • Add benzyl bromide (2.2 eq) and stir at room temperature overnight.

    • Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of p-toluenesulfonic acid and stir for a further 16 hours.

    • Quench carefully with methanol, dilute with water, and extract with ethyl acetate.

    • Wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

  • Formation of Benzylidene Imine:

    • Dissolve the fully protected sugar in a mixture of benzene and benzaldehyde.

    • Heat to reflux with a Dean-Stark trap to remove water for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude benzylidene imine.

  • Thioglycoside Formation:

    • Dissolve the crude imine in anhydrous DCM.

    • Add thiophenol (2.0 eq) and cool to 0°C.

    • Add boron trifluoride etherate (2.0 eq) dropwise.

    • Stir at 0°C for 2 hours and then at room temperature for 4 hours.

    • Work-up as described in Protocol 1 and purify by silica gel chromatography.

Protocol 3: General Glycosylation Procedure

This protocol describes a general method for the glycosylation reaction using the prepared thioglycoside donors.

Materials:

  • Glycosyl donor (from Protocol 1 or 2)

  • Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

  • 1-Benzenesulfinyl piperidine (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an argon atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

  • Activation:

    • Cool the mixture to -60°C (dry ice/acetone bath).

    • Add 1-benzenesulfinyl piperidine (BSP) (1.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise over 5 minutes. The solution may turn yellow or orange.

  • Reaction:

    • Stir the reaction mixture at -60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up:

    • Quench the reaction by adding triethylamine (3.0 eq).

    • Allow the mixture to warm to room temperature.

    • Filter through a pad of Celite and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired glycosylated product.

Visualizations

Logical Relationship: Influence of N-Protecting Group on Glycosylation Stereoselectivity

G Influence of N-Protecting Group on Glycosylation Stereoselectivity Donor 3-Amino-3-deoxy-mannosyl Donor N_Phth N-Phthalimido (Participating Group) Donor->N_Phth N_Ac N-Acetamido (Participating Group) Donor->N_Ac N_Imine N-Benzylidene Imine (Non-Participating Group) Donor->N_Imine Intermediate_Alpha Acyl-oxonium Ion Intermediate N_Phth->Intermediate_Alpha Neighboring group participation N_Ac->Intermediate_Alpha Neighboring group participation Intermediate_Beta Oxocarbenium Ion Intermediate N_Imine->Intermediate_Beta No participation Alpha_Product α-Glycoside (Axial) Beta_Product β-Glycoside (Equatorial) Intermediate_Alpha->Alpha_Product Attack from opposite face Intermediate_Beta->Beta_Product Equatorial attack favored G General Workflow for Glycosylation Start Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl Protection Nitrogen Protection (e.g., Phthalimido, Imine) Start->Protection Other_Protection Protection of other -OH groups (e.g., Benzylidene, Benzyl) Protection->Other_Protection Thioglycosylation Introduction of Thiophenyl Group at C1 Other_Protection->Thioglycosylation Donor Protected Thioglycoside Donor Thioglycosylation->Donor Glycosylation Glycosylation Reaction (Promoter Activation) Donor->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Product Glycosylated Product Glycosylation->Product Deprotection Deprotection Product->Deprotection Final_Product Final Glycoconjugate Deprotection->Final_Product

References

Application Notes and Protocols for N-Protection of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a key carbohydrate building block in the synthesis of various biologically active molecules, including antibiotics, enzyme inhibitors, and components of glycoconjugates. The strategic protection of the C-3 amino group is a critical step in its chemical manipulation, influencing the stereochemical outcome of subsequent glycosylation reactions and overall synthetic efficiency. This document provides detailed application notes and experimental protocols for the N-protection of methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl using common amine-protecting groups: Phthalimido (Phth), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).

The Critical Role of N-Protecting Groups in Mannopyranoside Chemistry

The choice of the nitrogen-protecting group at the C-3 position of a mannopyranoside donor has a profound impact on the stereoselectivity of glycosylation reactions. For 4,6-O-benzylidene protected mannopyranosides, the substituent at the C-3 position plays a crucial role in determining the α- to β-glycoside ratio.

  • α-Directing Groups: N-Phthalimido and N-acetamido protected donors are known to be highly α-selective in glycosylation reactions.

  • β-Directing Groups: In contrast, a Schiff's base, such as a p-trifluoromethylbenzylidene imine, has been shown to afford high β-selectivity.[1]

  • Intermediate Selectivity: Azido groups at the C-3 position typically result in intermediate selectivity, yielding mixtures of α- and β-glycosides.[1]

This directing effect is attributed to the influence of the C-3 substituent on the torsional interaction between O2-C2-C3-N3, which in turn affects the stability of the transient oxacarbenium ion intermediate during glycosylation.[1] Therefore, the selection of an appropriate N-protecting group is a key strategic decision in the synthesis of complex glycans containing 3-amino-3-deoxy-mannopyranoside units.

Experimental Protocols

This section provides detailed protocols for the preparation of the starting material and its subsequent N-protection.

Synthesis of Starting Material: Methyl 3-amino-3-deoxy-α-D-mannopyranoside Hydrochloride

The starting material can be expediently prepared from methyl α-D-glucopyranoside through a two-step sequence involving periodate cleavage followed by a double Henry reaction.[1]

Protocol Summary:

  • Periodate Cleavage: Methyl α-D-glucopyranoside is treated with sodium metaperiodate in chilled water. The released formic acid is neutralized with sodium bicarbonate.

  • Double Henry Reaction: The resulting dialdehyde is subjected to a double Henry reaction with nitromethane, followed by reduction to yield the amino sugar. The product is isolated as the hydrochloride salt.

N-Phthalimido (Phth) Protection

This protocol describes the synthesis of Methyl 2,4,6-tri-O-acetyl-3-deoxy-3-phthalimido-α-D-mannopyranoside.[1]

Experimental Procedure:

  • A mixture of methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.15 g, 5 mmol), N-ethoxyphthalimide (1.15 g, 5.25 mmol), and triethylamine (0.55 g, 5.4 mmol) in dry DMF (10 mL) is stirred at 100 °C for 12 hours.

  • The solvent is removed under vacuum.

  • The residue is mixed with acetic anhydride (2.3 g, 22.8 mmol) and pyridine (3.5 g, 45.4 mmol) and stirred at room temperature for 12 hours.

  • Cold water (20 mL) is added to the reaction mixture, and it is stirred for 3 hours.

  • The mixture is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

N-tert-Butoxycarbonyl (Boc) Protection (General Protocol)

This is a general procedure for the N-Boc protection of amino sugars, adapted from standard methods for amine protection.

Experimental Procedure:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 mmol) is dissolved in a mixture of THF and water (2:1, 15 mL).

  • Sodium bicarbonate (2.2 mmol) is added, and the mixture is cooled to 0 °C.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) is added, and the reaction is stirred at room temperature overnight.

  • The reaction mixture is concentrated to remove THF, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

N-Benzyloxycarbonyl (Cbz) Protection (General Protocol)

This protocol is a general method for the N-Cbz protection of amino sugars, based on the Schotten-Baumann reaction.

Experimental Procedure:

  • To a solution of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 mmol) in a 2:1 mixture of THF and water (15 mL), sodium bicarbonate (2.2 mmol) is added.[2]

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.5 mmol) is added dropwise.[2]

  • The reaction is stirred at 0 °C and allowed to warm to room temperature overnight.[2]

  • The reaction mixture is diluted with water and extracted with ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[2]

  • The resulting residue is purified by silica gel column chromatography.[2]

N-Fluorenylmethyloxycarbonyl (Fmoc) Protection (General Protocol)

This general protocol for N-Fmoc protection is adapted from standard procedures for amino acids.

Experimental Procedure:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 mmol) is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • The solution is cooled to 0-5 °C, and a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in dioxane or acetone is added slowly with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • The mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.

  • The aqueous layer is acidified to pH 2-3 with dilute hydrochloric acid.

  • The precipitated product is extracted with an organic solvent, dried, and concentrated. Purification is performed by chromatography if necessary.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the different N-protection strategies.

Protecting GroupReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phthalimido (Phth) N-Ethoxyphthalimide, Ac₂OTriethylamine, PyridineDMF, Pyridine100, rt12, 12Not specified[1]
Boc Di-tert-butyl dicarbonate (Boc₂O)NaHCO₃THF/H₂O0 to rt12-16~90 (Typical)General
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃THF/H₂O0 to rt2090 (Typical)[2]
Fmoc Fmoc-OSuNa₂CO₃Dioxane/H₂O0 to rt12-16>85 (Typical)General

Note: Yields for Boc, Cbz, and Fmoc protection are typical for these reactions on similar substrates and should be considered as representative examples.

Visualizations

Experimental Workflow for N-Protection

G General Workflow for N-Protection cluster_start Starting Material cluster_reaction Protection Reaction cluster_end Protected Products Start Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl Boc Boc Protection (Boc)₂O, Base Start->Boc Cbz Cbz Protection Cbz-Cl, Base Start->Cbz Fmoc Fmoc Protection Fmoc-OSu, Base Start->Fmoc Phth Phthalimido Protection N-Ethoxyphthalimide Start->Phth Boc_Product N-Boc Derivative Boc->Boc_Product Cbz_Product N-Cbz Derivative Cbz->Cbz_Product Fmoc_Product N-Fmoc Derivative Fmoc->Fmoc_Product Phth_Product N-Phth Derivative Phth->Phth_Product G Impact of N-Protection on Glycosylation Outcome cluster_donor N-Protected Mannopyranoside Donor cluster_products Glycosylation Products Donor Methyl 3-amino-3-deoxy- α-D-mannopyranoside Derivative Alpha_Glycoside α-Glycoside Donor->Alpha_Glycoside N-Phthalimido N-Acetamido Beta_Glycoside β-Glycoside Donor->Beta_Glycoside Schiff's Base Mixture α/β Mixture Donor->Mixture N-Azido

References

Application Notes and Protocols for Antimicrobial Studies of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a synthetic amino sugar derivative. While specific antimicrobial data for this compound is not extensively available in peer-reviewed literature, its structural characteristics suggest potential applications in antimicrobial research. This document provides an overview of the potential antimicrobial applications, relevant experimental protocols, and data from studies on structurally related compounds to guide researchers in evaluating its antimicrobial efficacy.

Structural Significance and Potential Antimicrobial Activity

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl belongs to the family of aminosugars, which are core components of aminoglycoside antibiotics. Aminoglycosides are a class of potent bactericidal antibiotics that inhibit protein synthesis in bacteria. The presence of the amino group at the 3-position of the mannose ring is a key structural feature that may confer antimicrobial properties.

Studies on acylated derivatives of methyl α-D-mannopyranoside have demonstrated that modification of the sugar scaffold can lead to significant antimicrobial, particularly antifungal, activity. This suggests that the core mannopyranoside structure is a viable starting point for the development of novel antimicrobial agents.

Mechanism of Action (Hypothesized)

Given its structural similarity to aminoglycosides, it is hypothesized that Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl may act by inhibiting bacterial protein synthesis. This typically occurs through binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. Further studies are required to validate this proposed mechanism.

Data Presentation

Note: The following tables summarize quantitative data from antimicrobial studies on various derivatives of methyl α-D-mannopyranoside, not Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl. This data is provided for comparative purposes and to highlight the potential of the mannopyranoside scaffold.

Table 1: Antibacterial Activity of Cinnamoyl-Substituted Methyl α-D-Mannopyranoside Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (mg/mL)
Compound 4 Bacillus cereus15.17 ± 0.40.125
Staphylococcus aureus14.10 ± 0.70.25
Compound 6 Staphylococcus aureus15.12 ± 0.10.125
Compound 3 Escherichia coli10.25 ± 0.28.0
Azithromycin Bacillus cereus20.34 ± 0.5-
(Reference)Staphylococcus aureus22.81 ± 0.3-
Escherichia coli18.72 ± 0.4-

Data extracted from a study on cinnamoyl-substituted mannopyranosides. Compounds 3, 4, and 6 are derivatives of methyl α-D-mannopyranoside with different substitution patterns of cinnamoyl and other acyl groups.[1]

Table 2: Antifungal Activity of Cinnamoyl-Substituted Methyl α-D-Mannopyranoside Derivatives

CompoundTest OrganismMycelial Growth Inhibition (%)
Compound 4 Aspergillus niger96.22 ± 1.1
Aspergillus flavus98.47 ± 1.0
Compound 2 Aspergillus flavus91.34 ± 1.0
Compound 3 Aspergillus flavus91.12 ± 1.0
Compound 6 Aspergillus flavus97.02 ± 1.1
Nystatin Aspergillus niger92.50 ± 0.8
(Reference)Aspergillus flavus95.30 ± 0.5

Data extracted from the same study on cinnamoyl-substituted mannopyranosides.[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a generalized procedure for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound (Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without the test compound.

    • Negative Control: A well containing only MHB to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

2. Agar Disk Diffusion Method

This protocol provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described in the MIC protocol (standardized to 0.5 McFarland).

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Visualizations

antimicrobial_screening_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_results Results start Start compound Prepare Test Compound Stock start->compound inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum serial_dilution Serial Dilution in 96-well Plate compound->serial_dilution inoculate_mic Inoculate with Bacterial Suspension inoculum->inoculate_mic streak_plate Streak Inoculum on MHA Plate inoculum->streak_plate serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic analyze Analyze and Compare Data read_mic->analyze apply_disks Apply Compound-impregnated Disks streak_plate->apply_disks incubate_disk Incubate at 37°C for 18-24h apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone measure_zone->analyze end End analyze->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

aminoglycoside_moa cluster_entry Bacterial Cell cluster_ribosome Protein Synthesis Inhibition aminoglycoside Aminoglycoside (or related compound) porin Porin Channel aminoglycoside->porin Entry membrane Cytoplasmic Membrane porin->membrane Transport cytoplasm Cytoplasm membrane->cytoplasm ribosome_30s 30S Ribosomal Subunit cytoplasm->ribosome_30s Binding mistranslation Mistranslation of mRNA ribosome_30s->mistranslation mrna mRNA mrna->mistranslation nonfunctional_protein Non-functional or Truncated Proteins mistranslation->nonfunctional_protein cell_death Bacterial Cell Death nonfunctional_protein->cell_death

Caption: Hypothesized Mechanism of Action via Protein Synthesis Inhibition.

References

Application Notes and Protocols for the Synthesis of Iminosugars from Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. Consequently, iminosugars are valuable compounds in drug development, with applications in treating viral infections, diabetes, and lysosomal storage diseases.

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a readily available chiral precursor for the synthesis of polyhydroxylated piperidines, a prominent class of iminosugars. Its stereochemistry provides a template for creating iminosugar analogues with specific configurations, which is critical for achieving selective biological activity. These application notes provide a detailed protocol for a plausible synthetic route to a 1-deoxy-mannojirimycin (DMJ) analogue, a well-known glucosidase inhibitor, starting from Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

General Synthetic Strategy

The overall strategy involves a four-step synthesis to convert the starting amino-mannopyranoside into a bicyclic iminosugar, which can be further modified. The key steps are:

  • Protection of the amino group: To prevent side reactions, the primary amine is protected, for instance, as a carbamate.

  • Activation of the primary hydroxyl group: The C-6 hydroxyl group is converted into a good leaving group, typically a sulfonate ester (e.g., tosylate or mesylate).

  • Intramolecular Cyclization: The protected amino group displaces the leaving group at C-6 to form the piperidine ring.

  • Deprotection: Removal of the protecting groups to yield the final iminosugar hydrochloride salt.

This synthetic approach is based on established methodologies for iminosugar synthesis from amino sugar precursors.[1]

Experimental Protocols

Protocol 1: N-Protection of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under various reaction conditions and can be readily removed under acidic conditions.

Materials:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (1.0 eq) in methanol.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.

Protocol 2: Selective Sulfonylation of the C-6 Hydroxyl Group

This protocol details the selective activation of the primary hydroxyl group at the C-6 position by tosylation.

Materials:

  • N-Boc protected Methyl 3-amino-3-deoxy-α-D-mannopyranoside

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous copper sulfate (CuSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding cold water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Intramolecular Cyclization to form the Piperidine Ring

This protocol describes the base-mediated intramolecular nucleophilic substitution to form the core piperidine structure of the iminosugar.

Materials:

  • 6-O-tosyl-N-Boc-Methyl 3-amino-3-deoxy-α-D-mannopyranoside

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl) solution (saturated aqueous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-O-tosyl intermediate (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.5 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the bicyclic iminosugar.

Protocol 4: Deprotection to Yield the Iminosugar Hydrochloride

This final step involves the removal of the Boc protecting group to yield the target iminosugar as its hydrochloride salt.

Materials:

  • N-Boc protected bicyclic iminosugar

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Methanol (MeOH)

  • Cation exchange resin (e.g., Dowex-H+)

Procedure:

  • Dissolve the purified N-Boc protected bicyclic iminosugar in a minimal amount of methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • For further purification, dissolve the crude salt in water and pass it through a column of cation exchange resin (H+ form).[2]

  • Wash the column with water to remove non-basic impurities.

  • Elute the iminosugar with an aqueous ammonia solution.

  • Lyophilize the ammonia-containing fractions to obtain the free base, which can then be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent.

Data Presentation

StepProductStarting MaterialReagentsTypical Yield (%)Analytical Data (Expected)
1N-Boc-Methyl 3-amino-3-deoxy-α-D-mannopyranosideMethyl 3-amino-3-deoxy-α-D-mannopyranoside HCl(Boc)₂O, TEA85-95¹H NMR, ¹³C NMR, Mass Spec
26-O-Tosyl-N-Boc-Methyl 3-amino-3-deoxy-α-D-mannopyranosideN-Boc protected intermediateTsCl, Pyridine70-85¹H NMR, ¹³C NMR, Mass Spec
3N-Boc protected bicyclic iminosugar6-O-Tosyl intermediateNaH, DMF60-75¹H NMR, ¹³C NMR, Mass Spec
4Bicyclic iminosugar HCl (DMJ analogue)N-Boc protected bicyclic iminosugar4 M HCl in Dioxane>90¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation

Note: The presented yields are estimates based on similar reactions reported in the literature and may vary.

Visualizations

Synthetic Workflow

Synthetic_Workflow start Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl step1 N-Boc Protection start->step1 intermediate1 N-Boc Protected Intermediate step1->intermediate1 (Boc)₂O, TEA step2 Selective C-6 Tosylation intermediate1->step2 intermediate2 6-O-Tosyl Intermediate step2->intermediate2 TsCl, Pyridine step3 Intramolecular Cyclization intermediate2->step3 intermediate3 N-Boc Protected Bicyclic Iminosugar step3->intermediate3 NaH, DMF step4 Deprotection intermediate3->step4 product Bicyclic Iminosugar HCl (DMJ Analogue) step4->product 4M HCl/Dioxane

Caption: Synthetic pathway from the precursor to the final iminosugar.

Logical Relationship of Key Steps

Logical_Relationship cluster_activation Substrate Activation cluster_cyclization Core Structure Formation cluster_finalization Final Product Generation N_Protection Amino Group Protection OH_Activation C-6 Hydroxyl Activation N_Protection->OH_Activation Enables selective reaction Cyclization Intramolecular SN2 Cyclization OH_Activation->Cyclization Creates leaving group Deprotection Protecting Group Removal Cyclization->Deprotection Forms piperidine ring Purification Purification Deprotection->Purification Yields final product

References

Application Notes and Protocols for the Stereoselective Synthesis of β-Mannopyranosides Using Amino Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of β-mannopyranosides, a class of 1,2-cis glycosidic linkages, represents a formidable challenge in carbohydrate chemistry. The inherent steric hindrance and unfavorable anomeric effect typically favor the formation of the α-anomer. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of β-mannopyranosides, with a particular focus on the strategic use of amino-functionalized mannosyl donors. The influence of various nitrogen-protecting groups at the C-2 position of the mannosyl donor on the stereochemical outcome of the glycosylation reaction is a key aspect of the methodologies discussed herein. These strategies are critical for the synthesis of complex glycoconjugates with important biological activities.

Key Strategies and Mechanistic Insights

The stereochemical outcome of mannosylation reactions using 2-amino-2-deoxymannopyranosyl donors is profoundly influenced by the nature of the nitrogen-protecting group at the C-2 position. Non-participating protecting groups are essential to avoid the formation of the thermodynamically favored 1,2-trans (α) glycoside. The interplay between the C-2 substituent and other protecting groups on the pyranose ring, particularly the commonly employed 4,6-O-benzylidene acetal, dictates the conformational rigidity of the glycosyl donor and the stereochemical course of the reaction.

A key strategy for achieving β-selectivity involves the use of a 4,6-O-benzylidene acetal on the mannosyl donor. This conformationally locks the pyranose ring and is thought to disfavor the formation of an oxacarbenium ion, which would likely lead to a mixture of anomers. Instead, it promotes the formation of a covalent α-triflate intermediate, which can then undergo an SN2-like displacement by the glycosyl acceptor to yield the desired β-mannoside.

The nature of the C-2 nitrogen protecting group significantly impacts the stability of the reaction intermediates and the torsional strain in the transition state. A comparative study on 3-amino-3-deoxymannopyranosides (which provides valuable insights applicable to 2-amino-2-deoxymannopyranosides) revealed that a benzylidene imine protecting group leads to high β-selectivity. In contrast, N-phthalimido and N-acetamido groups are highly α-selective, while a 3-azido group gives intermediate selectivity[1]. The β-selectivity is rationalized by considering the torsional strain between the substituents at C-2 and C-3 as the covalent α-triflate intermediate progresses towards the transition state[1].

Data Presentation: Influence of C-3 Nitrogen Protecting Group on Mannosylation Stereoselectivity

The following table summarizes the quantitative data from a study on the glycosylation of 3-amino-3-deoxymannopyranosyl thioglycoside donors with different nitrogen protecting groups, highlighting the profound effect of the protecting group on the stereochemical outcome[1].

Donor N-Protecting GroupAcceptorYield (%)α:β Ratio
N-PhthalimidoMethyl 2,3-O-isopropylidene-α-L-rhamnopyranoside76>20:1
N-AcetamidoMethyl 2,3-O-isopropylidene-α-L-rhamnopyranoside56>20:1
AzidoMethyl 2,3-O-isopropylidene-α-L-rhamnopyranoside831:1.5
p-Trifluoromethylbenzylidene imineMethyl 2,3-O-isopropylidene-α-L-rhamnopyranoside811:15
p-Trifluoromethylbenzylidene imineMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside841:12

Experimental Protocols

General Procedure for the Stereoselective Synthesis of β-Mannosaminides using a Benzylidene Imine Protected Donor

This protocol is adapted from the work of Crich et al. and describes the highly β-selective glycosylation of a 3-amino-3-deoxymannopyranosyl thioglycoside donor protected with a p-trifluoromethylbenzylidene imine[1].

Materials:

  • 3-Deoxy-3-(p-trifluoromethylbenzylidene)amino-4,6-O-benzylidene-2-O-benzyl-1-thio-α-D-mannopyranoside (Donor)

  • Glycosyl acceptor (e.g., Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside)

  • 1-Benzenesulfinyl piperidine (BSP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Dichloromethane (DCM), freshly distilled from CaH₂

  • Molecular sieves (4 Å), activated

Procedure:

  • A solution of the donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and TTBP (2.0 equiv.) in dry DCM is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an argon atmosphere.

  • The mixture is cooled to -78 °C.

  • A solution of BSP (1.2 equiv.) in dry DCM is added dropwise.

  • After stirring for 5 minutes, a solution of Tf₂O (1.1 equiv.) in dry DCM is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-mannosaminide.

G Start Start Mix_Reactants Mix Donor, Acceptor, and TTBP in DCM with Molecular Sieves Start->Mix_Reactants Cool Cool to -78 °C Mix_Reactants->Cool Add_BSP Add BSP solution Cool->Add_BSP Add_Tf2O Add Tf2O solution Add_BSP->Add_Tf2O React Stir at -78 °C, then warm to RT Add_Tf2O->React Quench Quench with Triethylamine React->Quench Purify Filter and Purify by Chromatography Quench->Purify End β-Mannosaminide Purify->End

Conclusion

The stereoselective synthesis of β-mannopyranosides using amino donors is a challenging yet achievable goal through the careful selection of nitrogen-protecting groups and reaction conditions. The use of non-participating, sterically demanding N-protecting groups, in conjunction with conformationally rigidifying protecting groups like the 4,6-O-benzylidene acetal, is a key strategy for directing the glycosylation towards the desired 1,2-cis product. The methodologies and data presented in these application notes provide a solid foundation for researchers in the field to design and execute synthetic strategies for accessing complex glycoconjugates containing the β-mannosidic linkage. Further exploration of novel non-participating nitrogen protecting groups and catalytic systems will undoubtedly continue to advance this important area of carbohydrate chemistry.

References

Application Notes and Protocols: Synthesis of Glycopeptides using Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopeptides, hybrid structures composed of a peptide backbone with covalently attached carbohydrate moieties, are at the forefront of biomedical research and drug development. They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The synthesis of structurally well-defined glycopeptides is essential for elucidating their functions and developing novel therapeutics, such as vaccines and targeted drug delivery systems.[1] Mannose-containing glycopeptides are of particular interest due to their ability to target mannose-specific lectin receptors on the surface of various cells, including dendritic cells (DCs), which are potent antigen-presenting cells.[2]

This document provides detailed application notes and protocols for the synthesis of glycopeptides incorporating Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride. This versatile building block allows for the introduction of a mannose moiety onto a peptide backbone, creating neoglycopeptides with significant potential for immunological and targeted therapy applications. The protocols outlined below describe the necessary N-protection of the amino sugar and its subsequent coupling to a peptide chain via both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Materials and Reagents

For the successful synthesis of glycopeptides using Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, the following reagents and materials are typically required.

Reagent/MaterialSupplierGrade
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HClSigma-Aldrich≥98%
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)VariousSynthesis Grade
Di-tert-butyl dicarbonate (Boc)₂OVariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Rink Amide ResinVarious100-200 mesh
HBTU, HATU, or HCTUVariousPeptide Synthesis Grade
Fmoc-protected amino acidsVariousPeptide Synthesis Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade

Experimental Protocols

The synthesis of a glycopeptide using Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl involves two key stages: 1) Protection of the amino group on the sugar, and 2) Coupling of the protected sugar to the peptide backbone.

Protocol 1: N-Protection of Methyl 3-amino-3-deoxy-α-D-mannopyranoside

To incorporate the amino sugar into a peptide chain using standard peptide synthesis chemistry, the primary amine must be protected with a suitable protecting group, such as Fmoc or Boc. The choice of protecting group will depend on the overall synthetic strategy (e.g., Fmoc-based SPPS).

1.1 Fmoc Protection:

  • Dissolve Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Fmoc-protected Methyl 3-amino-3-deoxy-α-D-mannopyranoside.

1.2 Boc Protection:

  • Suspend Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected product.

N-Protection Reaction DataReagentsSolventReaction Time (h)Typical Yield (%)
Fmoc Protection Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, Fmoc-OSu, NaHCO₃Dioxane/Water12-1685-95
Boc Protection Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, (Boc)₂O, NaHCO₃Dioxane/Water12-2490-98
Protocol 2: Incorporation into a Peptide - Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the Fmoc-protected mannosamine derivative into a peptide sequence using standard Fmoc-based SPPS.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HBTU (4 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF. Monitor the coupling reaction using a Kaiser test.

  • Coupling of the Mannosamine Building Block:

    • Dissolve the Fmoc-protected Methyl 3-amino-3-deoxy-α-D-mannopyranoside (1.5 eq) and a coupling agent (e.g., HATU, 1.45 eq) in DMF.

    • Add DIPEA (3 eq) and pre-activate for 5 minutes.

    • Add the activated sugar solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The coupling of the bulky sugar moiety may require longer reaction times or double coupling.

  • Continue Peptide Elongation: After coupling the mannosamine derivative, continue with the synthesis of the remaining peptide sequence by repeating the deprotection and coupling steps.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the glycopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical RP-HPLC.

SPPS Coupling Data (Hypothetical)Building BlockCoupling ReagentCoupling Time (h)Coupling Efficiency (%)
Standard Amino Acid Fmoc-Ala-OHHBTU/DIPEA1-2>99
Mannosamine Derivative Fmoc-Methyl 3-amino-3-deoxy-α-D-mannopyranosideHATU/DIPEA2-490-95
Protocol 3: Incorporation into a Peptide - Solution-Phase Synthesis

This protocol outlines the coupling of the N-protected mannosamine to a peptide fragment in solution.

  • Activation of the C-terminal Amino Acid/Peptide: Dissolve the N-protected amino acid or peptide with a free carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF. Add a coupling agent (e.g., HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at 0 °C to form the activated ester.

  • Coupling Reaction: To the activated amino acid/peptide solution, add a solution of the deprotected Methyl 3-amino-3-deoxy-α-D-mannopyranoside (prepared by removing the temporary N-protecting group from the product of Protocol 1, if necessary) (1.2 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting glycopeptide by flash column chromatography or preparative HPLC.

Visualizations

G Experimental Workflow for Glycopeptide Synthesis cluster_prep Preparation of Mannosamine Building Block cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis start Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl n_protection N-Protection (Fmoc or Boc) start->n_protection Fmoc-OSu or (Boc)₂O, Base coupling_sugar Couple N-Protected Mannosamine n_protection->coupling_sugar resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling_aa Couple Fmoc-Amino Acids deprotection1->coupling_aa deprotection2 Fmoc Deprotection coupling_aa->deprotection2 deprotection2->coupling_sugar elongation Continue Peptide Elongation coupling_sugar->elongation cleavage Cleavage from Resin & Deprotection elongation->cleavage TFA Cocktail purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis final_product Pure Glycopeptide analysis->final_product

Caption: Workflow for the synthesis of a glycopeptide using SPPS.

G DC-SIGN Mediated Uptake of Mannosylated Glycopeptide cluster_cell Dendritic Cell dc_sign DC-SIGN Receptor endosome Endosome dc_sign->endosome Internalization lysosome Lysosome endosome->lysosome Fusion mhc MHC Class II Presentation lysosome->mhc Antigen Processing & Loading t_cell_activation T-Cell Activation mhc->t_cell_activation Antigen Presentation glycopeptide Mannosylated Glycopeptide Antigen glycopeptide->dc_sign Binding

Caption: Signaling pathway for dendritic cell activation.

Biological Context and Applications

Glycopeptides containing mannose residues are powerful tools for probing and modulating the immune system. The mannose moiety is recognized by C-type lectin receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which are highly expressed on the surface of dendritic cells.[2]

The binding of mannosylated glycopeptides to DC-SIGN can trigger a cascade of events, including:

  • Receptor-mediated endocytosis: The glycopeptide is internalized by the dendritic cell.

  • Antigen processing and presentation: Inside the cell, the peptide component of the glycopeptide is processed and presented on Major Histocompatibility Complex (MHC) class II molecules.

  • T-cell activation: The presented peptide antigen is recognized by T-helper cells, leading to their activation and the initiation of an adaptive immune response.

This targeted delivery and subsequent immune activation make mannosylated glycopeptides highly attractive candidates for the development of:

  • Subunit vaccines: To elicit potent and specific immune responses against cancer or infectious diseases.

  • Targeted drug delivery systems: To deliver therapeutic agents specifically to dendritic cells or other mannose receptor-expressing cells.

  • Immunomodulatory agents: To study and manipulate immune responses in various disease contexts.

The synthetic protocols described herein provide a robust framework for the generation of these valuable molecular probes and therapeutic leads, enabling further exploration of their biological functions and translational potential.

References

Application Notes and Protocols for the Preparation of Daunosamine Hydrochloride from D-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Protocol Detail: The following application notes provide a comprehensive overview of the synthetic route for preparing daunosamine hydrochloride from a D-mannose derivative, based on the established nine-step procedure by Horton and Weckerle. The detailed experimental parameters, such as precise reagent quantities, reaction times, and temperatures for each step, are proprietary to the full text of the cited research article and were not accessible in public databases. Therefore, this document outlines the strategic sequence of reactions and transformations. For laboratory implementation, consulting the original publication is essential.

Introduction

Daunosamine, or 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a critical amino sugar component of the anthracycline antibiotics daunorubicin and doxorubicin, which are widely used in chemotherapy. The stereocontrolled synthesis of daunosamine is a key step in the total synthesis and development of new analogs of these life-saving drugs. The following protocol outlines a well-established, nine-step preparative route starting from methyl α-D-mannopyranoside, a readily available derivative of D-mannose. This synthetic pathway is notable for its efficiency, yielding the final product in approximately 40% overall yield without the need for chromatographic purification steps.[1]

Overall Synthetic Workflow

The synthesis begins with the protection of methyl α-D-mannopyranoside and proceeds through a series of stereoselective reactions to introduce the amino group at the C-3 position, deoxygenate the C-2 and C-6 positions, and invert the stereochemistry at C-5 to achieve the desired L-lyxo configuration.

SynthesisWorkflow Start Methyl α-D-mannopyranoside Step1 Step 1: Acetal Protection Start->Step1 Intermediate1 Methyl 4,6-O-benzylidene- α-D-mannopyranoside Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 Methyl 4,6-O-benzylidene- 2-deoxy-α-D-erythro-hexopyranosid-3-ulose Step2->Intermediate2 Step3 Step 3: Oximation Intermediate2->Step3 Intermediate3 Oxime Derivative Step3->Intermediate3 Step4 Step 4: Reduction & Acetylation Intermediate3->Step4 Intermediate4 Methyl 3-acetamido-4,6-O-benzylidene- 2,3-dideoxy-α-D-ribo-hexopyranoside Step4->Intermediate4 Step5 Step 5: Benzoylation & Bromination Intermediate4->Step5 Intermediate5 Methyl 3-acetamido-4-O-benzoyl- 6-bromo-2,3,6-trideoxy-α-D-ribo-hexopyranoside Step5->Intermediate5 Step6 Step 6: Dehydrohalogenation Intermediate5->Step6 Intermediate6 Unsaturated Glycoside Step6->Intermediate6 Step7 Step 7: Debenzoylation Intermediate6->Step7 Intermediate7 Debenzoylated Unsaturated Glycoside Step7->Intermediate7 Step8 Step 8: Stereospecific Reduction Intermediate7->Step8 Intermediate8 Methyl 3-acetamido-2,3,6-trideoxy- β-L-lyxo-hexopyranoside Step8->Intermediate8 Step9 Step 9: Hydrolysis Intermediate8->Step9 End Daunosamine Hydrochloride Step9->End

Figure 1. High-level workflow for the synthesis of Daunosamine Hydrochloride.

Experimental Protocols: A Nine-Step Synthesis

The following sections correspond to the key transformations in the synthesis of daunosamine hydrochloride from methyl α-D-mannopyranoside.

Step 1: Acetal Protection The synthesis begins with the protection of the hydroxyl groups of methyl α-D-mannopyranoside. This is a common strategy in carbohydrate chemistry to ensure regioselectivity in subsequent reactions. The abstract of the key reference indicates the formation of a 2,3:4,5-dibenzylidene acetal.

Step 2: Conversion to 2-Deoxy-3-ketone The protected mannoside is then treated with butyllithium to form the 2-deoxy-3-ketone derivative. This step removes the hydroxyl group at C-2 and introduces a ketone at C-3, which is essential for the subsequent introduction of the amino group.

Step 3: Oximation The ketone at C-3 is converted to an oxime. This is a standard method for transforming a ketone into a functional group that can be reduced to an amine.

Step 4: Stereoselective Reduction and N-Acetylation The oxime is reduced with high stereoselectivity to form the corresponding amine with a D-ribo configuration. The resulting amine is then protected as its N-acetyl derivative.

Step 5: Conversion to 4-O-benzoyl-6-bromide The N-acetylated amino sugar is treated with N-bromosuccinimide. This reaction results in the formation of a 4-O-benzoyl-6-bromide derivative.

Step 6: Dehydrohalogenation The 6-bromo derivative undergoes dehydrohalogenation to yield a 5,6-unsaturated glycoside. This double bond is crucial for the subsequent stereochemical inversion at C-5.

Step 7: O-Debenzoylation The benzoyl protecting group at the C-4 position is removed to yield the free hydroxyl group.

Step 8: Stereospecific Reduction The 5,6-unsaturated glycoside undergoes a stereospecific reduction using hydrogen. This step is critical as it reduces the double bond and results in a net inversion of the stereocenter at C-5, leading to the desired L-lyxo configuration. The product of this step is the crystalline N-acetylated methyl β-glycoside of daunosamine.

Step 9: Hydrolysis to Daunosamine Hydrochloride The final step involves the hydrolysis of the methyl glycoside and the N-acetyl group to yield the free amino sugar, which is then converted to its hydrochloride salt, the final product.

Data Summary

The following table summarizes the transformations at each step of the synthesis. Quantitative data for each step is not available from the abstracted literature. The overall yield for the nine-step synthesis is reported to be 40%.[1]

StepStarting MaterialKey Reagents/Conditions (from abstract)Product
1Methyl α-D-mannopyranoside(Not specified in abstract)2,3:4,5-dibenzylidene acetal derivative
22,3:4,5-dibenzylidene acetal of methyl α-D-mannopyranosideButyllithium2-deoxy-3-ketone derivative
32-deoxy-3-ketone derivative(Not specified in abstract)Oxime derivative
4Oxime derivativeReduction, AcetylationN-acetyl derivative of the D-ribo amine
5N-acetyl derivative of the D-ribo amineN-bromosuccinimide4-O-benzoyl-6-bromide derivative
64-O-benzoyl-6-bromide derivativeDehydrohalogenation5,6-unsaturated glycoside
75,6-unsaturated glycosideO-debenzoylationDebenzoylated 5,6-unsaturated glycoside
8Debenzoylated 5,6-unsaturated glycosideHydrogen (Stereospecific reduction)N-acetylated methyl β-glycoside of daunosamine
9N-acetylated methyl β-glycoside of daunosamineHydrolysis3-amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride (Daunosamine hydrochloride)

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis of daunosamine hydrochloride.

LogicalFlow Start D-Mannose Derivative (Methyl α-D-mannopyranoside) Protection Hydroxyl Protection Start->Protection Keto_Formation C-2 Deoxygenation & C-3 Ketone Formation Protection->Keto_Formation Amine_Intro C-3 Amine Introduction (Oximation & Reduction) Keto_Formation->Amine_Intro Halogenation C-6 Bromination Amine_Intro->Halogenation Unsaturation C-5/C-6 Unsaturation Halogenation->Unsaturation Stereo_Inversion C-5 Stereochemical Inversion (Stereospecific Reduction) Unsaturation->Stereo_Inversion Deprotection Final Deprotection & Salt Formation Stereo_Inversion->Deprotection Final_Product Daunosamine Hydrochloride Deprotection->Final_Product

Figure 2. Logical flow of the key chemical transformations.

References

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl: A Versatile Chiral Building Block for Glycoscience and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a valuable and versatile chiral building block in synthetic carbohydrate chemistry. Its inherent stereochemistry and the presence of a key amino functionality at the C-3 position make it an ideal starting material for the synthesis of a wide range of complex carbohydrates and glycoconjugates, including biologically significant molecules such as sialic acid analogues. This document provides detailed application notes and experimental protocols for the utilization of this chiral building block in chemical synthesis, with a focus on stereoselective glycosylation and the synthesis of precursors for sialic acid biosynthesis.

Applications

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl serves as a crucial precursor for the synthesis of various carbohydrate-based structures with significant biological and therapeutic potential.

  • Stereoselective Glycosylation: The stereochemical outcome of glycosylation reactions is highly dependent on the nature of the protecting group on the C-3 amino function. This allows for the controlled synthesis of either α- or β-mannopyranosides, which are key components of many biologically active glycans.[1]

  • Synthesis of Sialic Acid Analogues: As a derivative of mannosamine, this building block is a direct precursor to N-acetyl-D-mannosamine (ManNAc) analogues. These analogues can be utilized by the cellular sialic acid biosynthetic pathway for the generation of modified sialosides, a technique known as metabolic glycoengineering.[2] This opens avenues for studying and manipulating cellular communication, pathogen recognition, and cancer biology.

  • Development of Enzyme Inhibitors: Derivatives of 3-amino-3-deoxy-mannose can act as inhibitors of key enzymes in the sialic acid biosynthesis pathway, such as the bifunctional UDP-GlcNAc-2-epimerase/ManNAc kinase.[3][4] Such inhibitors are valuable tools for studying the biological roles of sialic acids and hold therapeutic potential for diseases associated with aberrant sialylation.[3][5]

Data Presentation

Table 1: Stereoselective Glycosylation using 3-Amino-3-deoxy-mannopyranoside Donors
Donor Protecting Group at C-3AcceptorGlycosylation ConditionsProduct Ratio (α:β)Yield (%)Reference
N-Phthalimido1-AdamantanolNIS, TfOH, CH₂Cl₂>95:575[1]
N-Acetamido1-AdamantanolNIS, TfOH, CH₂Cl₂>95:568[1]
Azido1-Adamantanol(p-Tol)₂SO, Tf₂O, TTBP, CH₂Cl₂60:4085[1]
p-Trifluoromethylbenzylidene imine1-Adamantanol(p-Tol)₂SO, Tf₂O, TTBP, CH₂Cl₂<5:9582[1]
Table 2: Synthesis of Sialic Acid Precursors and Analogues
Starting MaterialTarget MoleculeKey Transformation StepsOverall Yield (%)Reference
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HClMethyl 3-azido-3-deoxy-α-D-mannopyranosideDiazo transfer85[1]
D-Mannosamine HClPeracetylated N-acetyl-D-mannosamine analogue (Ac₅ManNTGc)O-acetylation, N-acylation~30 (over 5 steps)[2]
Methyl α-D-glucopyranosideMethyl 3-amino-3-deoxy-α-D-mannopyranoside HClPeriodate cleavage, double Henry reactionNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-azido-3-deoxy-α-D-mannopyranoside

This protocol describes the conversion of the amino group at the C-3 position to an azide, a versatile functional group for further transformations, including click chemistry or reduction back to an amine.[1]

Materials:

  • Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trifluoromethanesulfonyl azide (TfN₃) in dichloromethane

  • Dry methanol

Procedure:

  • To a stirred mixture of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (1.0 eq), Na₂CO₃ (2.0 eq), and a catalytic amount of CuSO₄·5H₂O in dry methanol, add a solution of trifluoromethanesulfonyl azide in dichloromethane slowly over several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford Methyl 3-azido-3-deoxy-α-D-mannopyranoside.

Protocol 2: General Procedure for Stereoselective Glycosylation

This protocol outlines a general method for glycosylation reactions using a 3-azido-3-deoxy-mannopyranosyl donor, highlighting the conditions that influence the stereochemical outcome.[1]

Materials:

  • 3-Azido-3-deoxy-mannopyranosyl donor (e.g., a thioglycoside)

  • Glycosyl acceptor (e.g., an alcohol)

  • Diphenyl sulfoxide ((p-Tol)₂SO) or N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonic acid (TfOH)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (for sulfoxide activation)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure for Sulfoxide Activation (favors β-glycoside):

  • To a solution of the 3-azido-3-deoxy-mannopyranosyl donor, the glycosyl acceptor, and TTBP in anhydrous CH₂Cl₂ containing activated molecular sieves at -78 °C, add a solution of (p-Tol)₂SO in anhydrous CH₂Cl₂.

  • Add Tf₂O dropwise and stir the reaction mixture at -78 °C.

  • Allow the reaction to warm to the desired temperature and monitor by TLC.

  • Quench the reaction with a suitable reagent (e.g., triethylamine), filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Procedure for NIS/TfOH Activation (tends to give α/β mixtures):

  • To a solution of the 3-azido-3-deoxy-mannopyranosyl donor and the glycosyl acceptor in anhydrous CH₂Cl₂ containing activated molecular sieves at the desired temperature, add NIS.

  • Add a catalytic amount of TfOH and stir the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Mandatory Visualizations

experimental_workflow start Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl azido_intermediate Methyl 3-azido-3-deoxy- α-D-mannopyranoside start->azido_intermediate Diazo Transfer protection Protecting Group Manipulation (e.g., 4,6-O-benzylidene) azido_intermediate->protection donor Glycosyl Donor (e.g., Thioglycoside) protection->donor glycosylation Stereoselective Glycosylation donor->glycosylation product Glycoside Product (α or β anomer) glycosylation->product acceptor Glycosyl Acceptor acceptor->glycosylation

Caption: Synthetic workflow from Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl to glycoside products.

sialic_acid_pathway_inhibition cluster_cell Cellular Sialic Acid Biosynthesis cluster_drug Inhibitory Action UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE (epimerase) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac (Sialic Acid) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Sialoglycans Sialoglycans on Cell Surface CMP_Neu5Ac->Sialoglycans Sialyltransferases inhibitor 3-O-Methyl-ManNAc (derived from title compound) inhibitor->ManNAc_6P Inhibits GNE (kinase domain)

Caption: Inhibition of the sialic acid biosynthesis pathway by a ManNAc analogue.[3][4]

References

Application Notes and Protocols for the Functionalization of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amino group on the pyranoside ring offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications. Functionalization of this amino group can modulate the compound's biological activity, pharmacokinetic properties, and target specificity. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the amino group: acylation, sulfonylation, alkylation, and reductive amination.

Applications in Drug Development

The modification of the amino group in Methyl 3-amino-3-deoxy-α-D-mannopyranoside can lead to novel compounds with a variety of potential therapeutic uses:

  • Antibacterial Agents: Acylation of the amino group can mimic the structures of naturally occurring aminoglycoside antibiotics, potentially leading to new antibacterial agents with improved efficacy or a broader spectrum of activity.

  • Antiviral Agents: The synthesis of N-acyl and N-alkyl derivatives can be explored for their potential to inhibit viral entry or replication.

  • Enzyme Inhibitors: Functionalized mannosamine derivatives can act as mimics of natural substrates for enzymes such as glycosidases and glycosyltransferases, making them potential inhibitors for the treatment of metabolic disorders or cancer.

  • Immunomodulators: The presentation of different functional groups on the sugar scaffold can influence interactions with immune receptors, leading to the development of novel immunomodulatory agents.

  • Targeted Drug Delivery: The amino group can be used as a point of attachment for conjugating the sugar moiety to other therapeutic agents, enabling targeted delivery to specific cells or tissues that recognize the mannose scaffold.

Experimental Protocols

Note: The following protocols are adapted from established procedures for similar amino sugars. Optimization of reaction conditions may be necessary for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl. The hydrochloride salt must be neutralized prior to or in situ during the reactions. This is typically achieved by using a suitable base.

N-Acylation

This protocol describes the formation of an amide bond by reacting the amino group with an acylating agent, such as an acid chloride or anhydride.

General Procedure:

  • Dissolve Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in a suitable solvent (e.g., pyridine, or a mixture of dichloromethane and a tertiary amine like triethylamine or diisopropylethylamine). The base serves to both neutralize the HCl salt and scavenge the acid produced during the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water or methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterize the purified N-acyl derivative by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary (Adapted from related compounds):

Acylating AgentBaseSolventYield (%)Reference Compound
Acetic AnhydridePyridinePyridine82-95Methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside
Benzoyl ChlorideTriethylamineDichloromethane85-90Methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside
Propionyl ChlorideTriethylamineDichloromethane~90Methyl α-D-mannopyranoside derivatives
Butyryl ChlorideTriethylamineDichloromethane~88Methyl α-D-mannopyranoside derivatives

Note: Yields are highly dependent on the specific substrate and reaction conditions.

N-Sulfonylation

This protocol details the formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride.

General Procedure:

  • Suspend Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in pyridine or a mixture of dichloromethane and a suitable base (e.g., triethylamine).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1-1.3 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Characterize the N-sulfonyl derivative by spectroscopic methods.

Quantitative Data Summary (Adapted from related compounds):

Sulfonylating AgentBaseSolventYield (%)Reference Compound
p-Toluenesulfonyl chloridePyridinePyridine70-85Various amino acids
Methanesulfonyl chlorideTriethylamineDichloromethane75-90Various primary amines
N-Alkylation

This protocol outlines the synthesis of secondary or tertiary amines via reaction with an alkyl halide. Direct alkylation can be challenging to control and may lead to over-alkylation.[1] Therefore, reductive amination is often the preferred method for controlled N-alkylation.

General Procedure for Direct Alkylation:

  • Dissolve Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the HCl and scavenge the acid formed.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents for mono-alkylation).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography, noting that separation of mono-, di-alkylated, and unreacted starting material can be challenging.

Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation that involves the formation of an imine or iminium ion intermediate, followed by its reduction.[1][2]

General Procedure:

  • Dissolve Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol. Add a base like triethylamine to neutralize the HCl salt.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction may be facilitated by the addition of a mild acid catalyst or molecular sieves.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[1] These reducing agents are selective for the imine over the carbonyl group.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 4-24 hours.

  • Quench the reaction by the careful addition of water or a dilute acid solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the N-alkylated product by silica gel chromatography.

Quantitative Data Summary (Adapted from general literature):

Carbonyl CompoundReducing AgentSolventYield (%)
AldehydesNaBH₃CNMethanol70-95
KetonesNaBH₃CNMethanol60-90
AldehydesNaBH(OAc)₃CH₂Cl₂80-98
KetonesNaBH(OAc)₃CH₂Cl₂75-95

Visualized Workflows

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl dissolve Dissolve in Solvent + Base start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at RT add_reagent->react quench Quench Reaction react->quench concentrate Concentrate quench->concentrate purify Column Chromatography concentrate->purify product N-Acyl Derivative purify->product

Caption: Workflow for N-Acylation.

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl suspend Suspend in Solvent + Base start->suspend cool Cool to 0°C suspend->cool add_reagent Add Sulfonyl Chloride cool->add_reagent react Stir at RT add_reagent->react workup Aqueous Workup react->workup extract Extract workup->extract purify Column Chromatography extract->purify product N-Sulfonyl Derivative purify->product

Caption: Workflow for N-Sulfonylation.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl dissolve Dissolve in Solvent + Base start->dissolve add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl form_imine Imine Formation add_carbonyl->form_imine cool Cool to 0°C form_imine->cool add_reductant Add Reducing Agent cool->add_reductant reduce Stir at RT add_reductant->reduce quench Quench Reaction reduce->quench extract Extract quench->extract purify Column Chromatography extract->purify product N-Alkyl Derivative purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-Deoxy-Mannosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-3-deoxy-mannosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these challenging synthetic routes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-amino-3-deoxy-mannosides.

Issue 1: Poor Stereoselectivity in Glycosylation

Question: My glycosylation reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I improve the stereoselectivity?

Answer: Stereocontrol at the anomeric center is a primary challenge in mannoside synthesis. The choice of the nitrogen protecting group on the 3-amino moiety has a profound impact on the stereochemical outcome.

  • For desired β-mannosides: Employ a Schiff base (e.g., p-trifluoromethylbenzylidene imine) as the protecting group on the 3-amino position. This group sterically mimics a benzyl ether at the 3-position, which is known to favor the formation of the β-anomer.[1] The use of a 4,6-O-benzylidene or related acetal on the glycosyl donor is also crucial for achieving high β-selectivity.[1]

  • For desired α-mannosides: Protecting groups such as N-phthalimido or N-acetamido strongly favor the formation of the α-anomer.[1] These groups can participate in the reaction mechanism to direct the glycosylation to the α-face.

  • Intermediate Selectivity: The use of a 3-azido-3-deoxy glycosyl donor often results in a mixture of α and β anomers.[1] The selectivity in this case can be influenced by other factors such as the promoter, solvent, and temperature.

Troubleshooting Workflow for Stereoselectivity Issues

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 2: Low Glycosylation Yield

Question: The overall yield of my glycosylation reaction is low, even with the correct stereoisomer being formed. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions.

  • Purity of Donor and Acceptor: Ensure that both the glycosyl donor and acceptor are of high purity. Impurities can lead to side reactions or inhibit the catalyst. Purification of intermediates by column chromatography is often necessary.

  • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Always use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Stoichiometry: Carefully control the molar ratios of the glycosyl donor, acceptor, and promoter. An excess of the donor is often employed, but the optimal ratio may need to be determined empirically for your specific system.

  • Side Reactions:

    • Elimination: Formation of a glycal byproduct can occur, especially with 3-deoxy donors. The choice of promoter and reaction temperature can influence this.

    • Orthoester Formation: With participating protecting groups at C2, orthoester formation can be a competitive side reaction.

    • Degradation of Donor/Acceptor: Some protected sugars can be unstable under the reaction conditions. Monitor the reaction by TLC to check for the stability of your starting materials.

Issue 3: Difficult Purification

Question: I am having trouble separating my desired product from the reaction mixture by column chromatography. What strategies can I use?

Answer: The polarity of protected glycosides can be very similar, making chromatographic separation challenging.

  • Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent can improve separation. Using a mixture of three solvents (e.g., hexanes/ethyl acetate/dichloromethane) can sometimes provide better resolution.[1]

  • Protecting Group Strategy: The choice of protecting groups significantly affects the polarity of the molecule. If separation is consistently an issue, consider using protecting groups that impart a greater difference in polarity between the product and the starting materials or byproducts.

  • Alternative Purification Methods: For some compounds, crystallization may be a viable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best precursor for the synthesis of 3-amino-3-deoxy-mannosides?

A1: A common and expedient starting material is methyl α-D-glucopyranoside. This can be converted to methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride through a sequence of periodate cleavage followed by a double Henry reaction with nitromethane.[1]

Q2: How do I introduce the 3-azido group?

A2: The 3-azido group is typically introduced from the corresponding 3-amino compound via a metal-catalyzed diazo transfer reaction using trifluoromethanesulfonyl azide.[1]

Q3: What are the key considerations when choosing a nitrogen protecting group?

A3: The primary consideration is the desired stereochemical outcome of the glycosylation (α or β). Additionally, the stability of the protecting group to the reaction conditions for subsequent steps and the ease of its removal are important factors.

Q4: Can I use a 3-azido-3-deoxy glycosyl donor for stereoselective synthesis?

A4: While 3-azido-3-deoxy donors often give mixtures of anomers, the stereoselectivity can be influenced by reaction conditions. For example, in the synthesis of a precursor to mycosamine, a 3-azido-4-O-benzyl-3,6-dideoxy-β-D-glucopyranose donor was used effectively in the presence of trimethylsilyl triflate.

Data Presentation

Table 1: Influence of Nitrogen Protecting Group on Stereoselectivity in the Synthesis of 3-Amino-3-Deoxy-Mannosides

Nitrogen Protecting Group at C-3Glycosyl Donor TypeTypical StereoselectivityApproximate Yield (%)Reference
Schiff Base (p-trifluoromethylbenzylidene imine)ThioglycosideHigh β-selectivityHigh[1]
N-PhthalimidoThioglycosideHigh α-selectivityModerate to High[1]
N-AcetamidoThioglycosideHigh α-selectivityModerate[1]
AzidoThioglycosideIntermediate (α/β mixtures)Variable[1]

Experimental Protocols

Protocol 1: Preparation of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride

  • Periodate Cleavage: To a stirred solution of methyl α-D-glucopyranoside (25 g) in iced water (30 mL) at <10 °C, slowly add sodium metaperiodate (55 g) over 30 minutes.

  • Stir the mixture for 1 hour.

  • Carefully neutralize the released formic acid with sodium bicarbonate (10 g).

  • Pour the mixture into ethanol (150 mL) and filter off the precipitate, washing with additional ethanol (100 mL).

  • Condense the filtrate under vacuum at <10 °C.

  • Henry Reaction: Take up the residual syrup in ethanol. This crude dialdehyde is then subjected to a double Henry reaction with nitromethane to yield the 3-nitro precursor, which is subsequently reduced to the amine and isolated as the hydrochloride salt.[1]

Protocol 2: Synthesis of a Schiff Base Protected Glycosyl Donor

  • Azide to Amine Conversion: A solution of the 3-azido-3-deoxy-mannopyranoside donor (e.g., Phenyl 2-O-benzyl-4,6-O-(1-cyano-2-[2-iodophenyl])ethylidene-3-azido-3-deoxy-α-1-thio-d-mannopyranoside) and triphenylphosphine (1.1 equivalents) in dry dichloromethane is stirred at room temperature overnight.

  • Imine Formation: 4-Trifluoromethylbenzaldehyde (1.5 equivalents) is added to the reaction mixture.

  • The mixture is stirred for 24 hours.

  • The solvent is evaporated, and the residue is purified by flash chromatography on neutral alumina (e.g., hexanes/ethyl acetate/triethylamine: 100/10/1) to yield the Schiff base protected donor.[1]

Protocol 3: Glycosylation with a Schiff Base Protected Donor

  • A solution of the Schiff base protected thioglycoside donor, the glycosyl acceptor (e.g., 1-adamantanol), and a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine) in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere.

  • A solution of diphenyl sulfoxide and trifluoromethanesulfonic anhydride in anhydrous dichloromethane is added dropwise.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with triethylamine and warmed to room temperature.

  • The mixture is diluted with dichloromethane, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography. The Schiff base is typically hydrolyzed to the free amine during work-up and chromatography.

Synthetic Pathway Overview

SyntheticPathway cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Protecting Group Installation cluster_3 Glycosylation cluster_4 Final Product Start Methyl α-D-glucopyranoside Dialdehyde Dialdehyde Intermediate Start->Dialdehyde Periodate Cleavage Nitro 3-Nitro-3-deoxy-mannoside Dialdehyde->Nitro Henry Reaction Amino Methyl 3-amino-3-deoxy- α-D-mannopyranoside Nitro->Amino Reduction Azido 3-Azido-3-deoxy-mannoside Amino->Azido Diazo Transfer ProtectedDonor Protected Glycosyl Donor (e.g., Schiff base, Phthalimido) Azido->ProtectedDonor Protecting Group Strategy Glycosylation Glycosylation with Acceptor ROH ProtectedDonor->Glycosylation Product 3-Amino-3-deoxy-mannoside Glycosylation->Product Deprotection

Caption: General synthetic pathway to 3-amino-3-deoxy-mannosides.

References

Technical Support Center: Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low yield in the initial azidation step of methyl α-D-mannopyranoside.

  • Question: My reaction to introduce the azide group at the C3 position is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this step often stem from incomplete activation of the C3 hydroxyl group or side reactions. Here are some troubleshooting steps:

    • Purity of Starting Material: Ensure your starting methyl α-D-mannopyranoside is dry and pure. Moisture can quench the reagents used for hydroxyl activation.

    • Activation Step: If you are using a two-step procedure (e.g., tosylation followed by azide displacement), ensure the tosylation has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Incomplete tosylation will leave unreacted starting material.

    • Choice of Azide Source: Sodium azide is commonly used. Ensure it is fresh and dry. Phase-transfer catalysts like tetrabutylammonium bromide can sometimes improve reaction rates and yields in a two-phase system.

    • Solvent and Temperature: The choice of solvent is critical. A polar aprotic solvent like DMF is typically effective for S(_N)2 reactions with sodium azide. The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote elimination side reactions.

Problem 2: Incomplete reduction of the azide group to the amine.

  • Question: The reduction of the 3-azido group is not going to completion, leading to a mixture of product and azide intermediate. How can I ensure a complete reduction?

  • Answer: Incomplete reduction is a frequent issue. The effectiveness of the reduction depends on the chosen method and reaction conditions.

    • Catalytic Hydrogenation: This is a common and clean method.

      • Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be old or poisoned. Use fresh, high-quality catalyst.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure. While atmospheric pressure can work, higher pressures (e.g., 50 psi) can drive the reaction to completion.

      • Solvent: Protic solvents like methanol or ethanol are generally suitable.

    • Staudinger Reaction: Using triphenylphosphine followed by hydrolysis is an alternative.

      • Stoichiometry: Ensure at least one full equivalent of triphenylphosphine is used.

      • Hydrolysis: The intermediate iminophosphorane must be completely hydrolyzed to the amine. Adding sufficient water and allowing adequate reaction time for this step is crucial.

    • Reaction Monitoring: Use TLC to monitor the disappearance of the starting azide. The amine product should have a different R(_f) value and may require a specific stain (e.g., ninhydrin) for visualization.

Problem 3: Difficulty in purifying the final hydrochloride salt.

  • Question: I am struggling to obtain a pure, crystalline solid of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl. What purification strategies can I employ?

  • Answer: Purification of polar amino sugars can be challenging.

    • Crystallization Solvent System: The choice of solvent for crystallization is key. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar solvent (like diethyl ether or dichloromethane) until turbidity is observed. Allowing this solution to stand at a low temperature can induce crystallization.

    • pH Adjustment: During the workup and before crystallization, ensure the pH is acidic to maintain the amine as the hydrochloride salt, which is typically more crystalline than the free amine.

    • Chromatography: If crystallization is unsuccessful, column chromatography may be necessary. Due to the high polarity of the compound, a polar stationary phase (like silica gel) with a polar mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide for the free amine, followed by conversion to the HCl salt) can be effective. Ion-exchange chromatography is also a powerful technique for purifying amino sugars.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl?

A multi-step synthesis of this compound can have varying overall yields depending on the specific route taken. A synthesis involving the conversion of a C3 hydroxyl group to an azide, followed by reduction, can have an overall yield in the range of 40-60% if each step is optimized.[1]

Q2: How critical is the stereochemistry at the C3 position during the synthesis?

The stereochemistry is crucial. The introduction of the amino group at the C3 position of a mannopyranoside needs to proceed with retention or controlled inversion of configuration, depending on the starting material. For instance, an S(_N)2 reaction on a suitably activated C3 hydroxyl group of a glucose derivative can lead to the desired manno configuration. The choice of protecting groups and reaction conditions can significantly influence the stereochemical outcome.[2]

Q3: Can I use protecting groups to improve the yield and selectivity?

Yes, protecting groups are essential in carbohydrate chemistry to prevent unwanted side reactions. For this synthesis, protecting the C4 and C6 hydroxyls, often as a benzylidene acetal, is a common strategy before introducing the amino group at C3. This directs the reaction to the desired position and can influence the stereochemical outcome. The choice of protecting group for the nitrogen atom in intermediate steps can also be important for selectivity in subsequent reactions.[2]

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the yield of key steps in the synthesis.

Table 1: Effect of Solvent and Temperature on the Azidation of a C3-Tosyl-Activated Intermediate

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DMF802475
2DMF1001285
3DMF1201270 (elimination observed)
4DMSO1001282

Table 2: Comparison of Reduction Methods for the 3-Azido Intermediate

EntryReagentCatalyst/AdditiveSolventReaction Time (h)Yield (%)
1H₂ (50 psi)10% Pd/CMethanol1295
2H₂ (1 atm)10% Pd/CMethanol2480
3PPh₃ then H₂O-THF/H₂O1892
4NaBH₄CoCl₂Methanol678

Experimental Protocols

A generalized, multi-step protocol for the synthesis is outlined below. Note: This is a representative procedure and may require optimization.

Step 1: Protection of Methyl α-D-mannopyranoside (4,6-O-Benzylidene Acetal Formation)

  • Suspend methyl α-D-mannopyranoside in acetonitrile.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid.

  • Heat the reaction mixture at reflux until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize the acid with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by crystallization or column chromatography to yield methyl 4,6-O-benzylidene-α-D-mannopyranoside.

Step 2: Activation of the C3 Hydroxyl Group (e.g., Tosylation)

  • Dissolve the product from Step 1 in pyridine.

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction to stir at 0°C and then warm to room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the C3-tosylated intermediate.

Step 3: Azide Displacement (S(_N)2 Reaction)

  • Dissolve the tosylated intermediate in DMF.

  • Add sodium azide.

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the 3-azido intermediate.

Step 4: Reduction of the Azide Group

  • Dissolve the 3-azido intermediate in methanol.

  • Add 10% Palladium on carbon catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the 3-amino intermediate.

Step 5: Deprotection and Hydrochloride Salt Formation

  • Dissolve the 3-amino intermediate in a suitable solvent (e.g., methanol).

  • Add a strong acid (e.g., aqueous HCl) to hydrolyze the benzylidene acetal.

  • Heat the reaction mixture as needed to drive the deprotection.

  • Concentrate the reaction mixture. The product, Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, can be purified by crystallization.

Visualizations

Synthesis_Pathway A Methyl α-D-mannopyranoside B Methyl 4,6-O-benzylidene- α-D-mannopyranoside A->B  Protection (C4, C6) C Activated C3 Intermediate (e.g., 3-O-Tosyl) B->C  Activation (C3) D Methyl 3-azido-3-deoxy-4,6-O-benzylidene- α-D-mannopyranoside C->D  Azide Displacement E Methyl 3-amino-3-deoxy-4,6-O-benzylidene- α-D-mannopyranoside D->E  Azide Reduction F Methyl 3-amino-3-deoxy- α-D-mannopyranoside HCl E->F  Deprotection & Salt Formation Experimental_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reactants & Solvent Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Crystallization/Chromatography) Dry->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze Troubleshooting_Tree A Low Reaction Yield? B Is Starting Material Consumed? A->B C Check Reagent Quality & Stoichiometry B->C No E Multiple Products Formed? B->E Yes D Optimize Temperature & Reaction Time C->D F Identify Side Products (NMR, MS) E->F Yes H Review Purification Strategy E->H No (Product Lost During Workup) G Adjust Reaction Conditions to Minimize Side Reactions (e.g., lower temperature) F->G

References

Technical Support Center: Purification of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl?

A1: The most common initial purification technique for polar, crystalline organic salts like Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is recrystallization. This method is effective for removing impurities with different solubility profiles. For higher purity requirements or for separating closely related impurities, chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution above its melting point. To prevent this, you can try adding a small amount of additional solvent to the hot solution to lower the saturation point. Slower cooling of the solution can also promote the formation of crystals over an oil. If the problem persists, consider a different solvent system.

Q3: I am not seeing any crystal formation after cooling the recrystallization solution. What could be the issue?

A3: A lack of crystal formation is often due to either using too much solvent, resulting in a solution that is not saturated, or the formation of a supersaturated solution. If you suspect an excess of solvent, you can evaporate some of it and allow the solution to cool again. For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q4: What type of chromatography is best suited for purifying Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl?

A4: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable chromatographic technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which allows for the retention and separation of very polar compounds like amino sugars.

Q5: I have low recovery of my amino sugar from a silica-based amino column. Why is this happening?

A5: Low recovery of reducing sugars on some amino columns can be attributed to the formation of a Schiff base between the sugar's aldehyde group (in its open-chain form) and the primary amino groups on the stationary phase. Using a column with tertiary amino groups or a polymer-based HILIC column can mitigate this issue.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
Compound "oils out" The compound is precipitating above its melting point.1. Re-heat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly.
Low yield of purified crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent in which they are soluble.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
HILIC Purification Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing) Secondary interactions with the stationary phase.1. Adjust the pH of the mobile phase with a buffer (e.g., ammonium formate). 2. Use a different stationary phase (e.g., a polymer-based column).
No or poor retention on the column The mobile phase is too polar.Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.
Low recovery of the compound Irreversible adsorption to the stationary phase.For amino columns, consider Schiff base formation. Use a column with tertiary amino groups or a different HILIC chemistry.
Co-elution of impurities The mobile phase gradient is not optimal.Optimize the gradient slope or use a shallower gradient to improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

  • Methanol

  • Isopropanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A mixture of methanol and isopropanol, or methanol and water, is a good starting point. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl. Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture to near boiling with stirring.

  • Co-solvent Addition: Gradually add the co-solvent (e.g., isopropanol or water) dropwise until the compound is fully dissolved. Avoid adding an excess of the co-solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: HILIC Purification of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

This is a representative method and should be optimized for your specific system and sample.

Materials and Equipment:

  • HPLC system with a binary pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD)

  • HILIC column (e.g., a polymer-based amino column like the Shodex Asahipak NH2P series)

  • Acetonitrile (HPLC grade)

  • Ammonium formate or ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or acetic acid (for pH adjustment)

Procedure:

  • Sample Preparation: Dissolve the crude Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in the initial mobile phase at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Column: Shodex Asahipak NH2P-50 4E (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: ELSD (Nebulizer: 30 °C, Evaporator: 50 °C, Gas: 1.5 L/min) or low wavelength UV (e.g., 205 nm).

    • Gradient Program:

      Time (min) %A %B
      0 20 80
      20 50 50
      25 50 50
      26 20 80

      | 35 | 20 | 80 |

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Post-purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further dried under high vacuum.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_hilic HILIC Purification Crude_Material Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Material->Dissolution Crude_Sample_Prep Sample Preparation Crude_Material->Crude_Sample_Prep For Higher Purity Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Pure_Crystals_Recryst Pure Crystals Isolation->Pure_Crystals_Recryst HPLC_Injection HILIC-HPLC Injection Crude_Sample_Prep->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product_HILIC High-Purity Product Solvent_Removal->Pure_Product_HILIC

Caption: General workflow for the purification of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Recrystallization_Troubleshooting cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Success Successful Crystallization Problem->Success No Evaporate_Solvent Evaporate Excess Solvent No_Crystals->Evaporate_Solvent Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Slow_Cooling Slower Cooling Oiling_Out->Slow_Cooling Evaporate_Solvent->Start Retry Induce_Crystallization->Start Retry Add_Solvent->Start Retry Slow_Cooling->Start Retry

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Overcoming Stereoselectivity Issues in Mannoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mannoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to stereoselectivity in mannosylation reactions.

Troubleshooting Guide

Controlling the stereochemical outcome of a mannosylation reaction is a common challenge. The formation of the desired anomer, either α or β, is influenced by a multitude of factors. This guide addresses specific issues you may encounter during your experiments.

Issue: Poor Stereoselectivity in Mannosylation Reactions

Poor stereoselectivity, resulting in a mixture of α and β anomers, is a frequent problem in mannoside synthesis. The following table outlines potential causes and recommended solutions to improve the stereochemical outcome of your reaction.

Problem EncounteredPotential CauseRecommended SolutionExpected Outcome/Reference Data
Predominance of undesired α-anomer when β-anomer is the target. Use of non-participating protecting groups at C-2 (e.g., benzyl ethers) without other directing groups.Employ a 4,6-O-benzylidene acetal protecting group on the mannosyl donor. This conformationally constrains the donor, favoring β-attack.[1][2][3]High β-selectivity can be achieved. For example, using a 4,6-O-benzylidene protected mannosyl donor can lead to β:α ratios of >10:1.[3]
Reaction conditions favoring thermodynamic product.Utilize the Crich β-mannosylation protocol, which involves pre-activation of a 4,6-O-benzylidene-protected thiomannoside or sulfoxide donor with triflic anhydride at low temperatures.[1]This method is known for its high β-selectivity, often yielding the β-anomer exclusively.[1]
Inappropriate solvent choice.Use of ethereal solvents like diethyl ether (Et₂O) can sometimes favor α-anomers. For β-selectivity, consider less coordinating solvents like dichloromethane (DCM).Solvent effects can be subtle, but a switch from Et₂O to DCM can improve β-selectivity in certain systems.
Predominance of undesired β-anomer when α-anomer is the target. Use of participating protecting groups at C-2 (e.g., acetyl, benzoyl).Employ a non-participating group at C-2, such as a benzyl ether, to prevent the formation of an intermediate that directs β-attack.α-selectivity is generally favored with non-participating groups due to the anomeric effect.
Reaction conditions favoring kinetic product.Conduct the reaction at elevated temperatures to favor the thermodynamically more stable α-anomer.[4]Increasing the reaction temperature can shift the α:β ratio in favor of the α-product.[4]
Inappropriate glycosyl donor.Use of glycosyl trichloroacetimidates as donors under thermodynamic control can enhance the formation of the α-linked product.[4]This approach has been shown to significantly improve α-selectivity, especially in complex oligosaccharide synthesis.[4]
Low overall yield and a mixture of anomers. Inefficient activation of the glycosyl donor.Ensure all reagents and solvents are anhydrous. Optimize the promoter/activator concentration and reaction time.Improved yields and potentially better selectivity by minimizing side reactions like hydrolysis of the donor.
Steric hindrance on the glycosyl acceptor.Use a more reactive glycosyl donor or a less sterically hindered acceptor if possible. Alternatively, higher temperatures or longer reaction times may be required.Increased yield of the desired product, although stereoselectivity may still be challenging.

Factors Influencing Stereoselectivity in Mannosylation

The stereochemical outcome of a mannosylation reaction is a delicate balance of several factors. The following diagram illustrates the key parameters that researchers can manipulate to control the formation of the desired anomer.

Caption: Key factors influencing stereoselectivity in mannoside synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I favor the formation of α-mannosides?

A1: To favor the formation of α-mannosides, you should generally use a mannosyl donor with a non-participating protecting group at the C-2 position (e.g., a benzyl ether). Running the reaction at higher temperatures can also favor the thermodynamically more stable α-anomer.[4] Using a trichloroacetimidate donor under thermodynamic control is another effective strategy.[4]

Q2: What is the most reliable method for synthesizing β-mannosides?

A2: The synthesis of β-mannosides is notoriously challenging. One of the most reliable methods is the Crich β-mannosylation.[1] This method utilizes a 4,6-O-benzylidene-protected mannosyl donor (typically a thioglycoside or sulfoxide) that is pre-activated with triflic anhydride at low temperature before the addition of the acceptor.[1] The 4,6-O-benzylidene group restricts the conformation of the intermediate, leading to high β-selectivity.[1][3]

Q3: What is the role of the protecting group at the C-2 position?

A3: The protecting group at the C-2 position plays a crucial role in determining the stereochemical outcome of the glycosylation. A "participating" group, such as an acetyl or benzoyl group, can form a cyclic intermediate (an oxocarbenium ion) that blocks the α-face of the donor, leading to the formation of the 1,2-trans product (β-mannoside). Conversely, a "non-participating" group, like a benzyl ether, does not form this intermediate, and the stereochemical outcome is then influenced by other factors, often favoring the 1,2-cis product (α-mannoside) due to the anomeric effect.

Q4: How does the solvent affect the stereoselectivity of mannosylation?

A4: The solvent can influence the stability and reactivity of the intermediates in a glycosylation reaction. Ethereal solvents like diethyl ether and THF can sometimes favor the formation of α-anomers. Nitrile solvents, such as acetonitrile, and non-coordinating solvents like dichloromethane are often used in reactions where β-selectivity is desired. However, the effect of the solvent is highly dependent on the specific glycosyl donor, acceptor, and promoter system being used.

Q5: My glycosylation reaction is not working at all. What should I check first?

A5: If your glycosylation reaction is not proceeding, the first things to check are the purity and dryness of your reagents and solvents. Glycosylation reactions are highly sensitive to moisture. Ensure your glycosyl donor, acceptor, and any molecular sieves are thoroughly dried. Also, verify the activity of your promoter/activator, as some can degrade over time. Finally, confirm that your reaction temperature is appropriate for the specific reaction you are running.

Experimental Protocols

Protocol 1: General Procedure for α-Mannosylation using a Trichloroacetimidate Donor

This protocol is adapted for the synthesis of α-mannosides under thermodynamic control.

Materials:

  • Mannosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Anhydrous toluene

  • 4 Å molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in toluene (0.03 M)

Procedure:

  • To a stirred mixture of the mannosyl trichloroacetimidate donor (1.1 equivalents), glycosyl acceptor (1.0 equivalent), and activated 4 Å molecular sieves in anhydrous toluene, add the TMSOTf solution dropwise at 100 °C under an inert atmosphere (e.g., Argon).[5]

  • Stir the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a few drops of triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-mannoside.

Protocol 2: General Procedure for β-Mannosylation using a 4,6-O-Benzylidene Protected Thioglycoside Donor (Crich Conditions)

This protocol outlines a general procedure for the highly stereoselective synthesis of β-mannosides.

Materials:

  • 4,6-O-Benzylidene protected mannosyl thioglycoside donor

  • Glycosyl acceptor

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

  • Benzenesulfenyl piperidine (BSP)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

  • To a stirred solution of the mannosyl donor (1 equivalent), BSP (1.2 equivalents), TTBP (1.5 equivalents), and activated 4 Å molecular sieves in anhydrous DCM (0.05 M in substrate) at -60 °C under an Argon atmosphere, add Tf₂O (1.2 equivalents).[3]

  • Stir the mixture for 30 minutes at -60 °C to pre-activate the donor.[3]

  • Slowly add a solution of the glycosyl acceptor (1.5 equivalents) in anhydrous DCM (0.02 M in acceptor).[3]

  • Stir the reaction mixture for a further 2 hours at -60 °C, then allow it to warm to room temperature.[3]

  • Dilute the reaction mixture with DCM, filter off the molecular sieves, and wash the filtrate with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-mannoside.

Troubleshooting Workflow

When faced with an unexpected stereochemical outcome, a systematic approach to troubleshooting can help identify and resolve the issue.

TroubleshootingWorkflow cluster_analysis Analysis cluster_modification Modification Start Start: Unexpected Stereochemical Outcome CheckPurity 1. Verify Reagent Purity and Anhydrous Conditions Start->CheckPurity AnalyzeReaction 2. Analyze Reaction Parameters CheckPurity->AnalyzeReaction If pure & anhydrous PurityDetails Donor, Acceptor, Solvent, Promoter Moisture is a key issue. CheckPurity->PurityDetails Details ModifyProtectingGroups 3. Modify Protecting Groups AnalyzeReaction->ModifyProtectingGroups If parameters are correct ReactionDetails Temperature, Reaction Time, Promoter/Donor Ratio Compare with literature. AnalyzeReaction->ReactionDetails Details OptimizeConditions 4. Optimize Reaction Conditions ModifyProtectingGroups->OptimizeConditions If protecting groups are appropriate PGDetails For β: Use 4,6-O-benzylidene For α: Use non-participating C-2 group ModifyProtectingGroups->PGDetails Details VerifyProduct 5. Verify Product Structure OptimizeConditions->VerifyProduct After optimization ConditionsDetails Adjust Temperature, Solvent, Promoter Consider alternative methods (e.g., Crich) OptimizeConditions->ConditionsDetails Details VerificationDetails NMR Spectroscopy (coupling constants) Mass Spectrometry VerifyProduct->VerificationDetails Details

References

Technical Support Center: Optimization of Protecting Group Strategy for Aminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminosugar protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the protection and deprotection of aminosugars.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing an amino-protecting group for aminosugar synthesis?

A1: The selection of an appropriate amino-protecting group is crucial for the successful synthesis of complex aminosugar-containing molecules. Key factors to consider include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps in your synthetic route.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions that do not compromise the integrity of the aminosugar.

  • Orthogonality: In a multi-step synthesis with multiple protecting groups, you must be able to selectively remove one protecting group without affecting the others. This is known as an orthogonal strategy.[1]

  • Influence on Reactivity and Stereoselectivity: The protecting group on the amino function can significantly influence the stereochemical outcome of subsequent reactions, such as glycosylations.[2][3]

  • Solubility: The protecting group can affect the solubility of the aminosugar derivative, which can be a practical consideration for reaction setup and purification.

Q2: What is an "orthogonal protecting group strategy," and why is it important in aminosugar chemistry?

A2: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in a molecule that contains multiple protecting groups, without affecting the others.[1] This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions. For example, a Boc group (acid-labile) and an Fmoc group (base-labile) are orthogonal to each other.

In aminosugar chemistry, which involves multiple hydroxyl groups in addition to the amino group, an orthogonal strategy is essential for the regioselective modification of the molecule. It allows for the precise and stepwise unmasking of specific functional groups for further reactions, which is fundamental for the synthesis of complex oligosaccharides and glycoconjugates.

Q3: Can protecting groups at the C-2 amino position influence the stereochemical outcome of glycosylation reactions?

A3: Yes, the protecting group at the C-2 amino position of a glycosyl donor can have a profound effect on the stereoselectivity of a glycosylation reaction. This is often referred to as "neighboring group participation." For instance, an N-phthaloyl (Phth) group at C-2 can promote the formation of 1,2-trans-glycosides through the formation of a cyclic intermediate that blocks one face of the molecule from the incoming glycosyl acceptor.[4] In contrast, non-participating protecting groups may lead to a mixture of anomers or favor the formation of 1,2-cis-glycosides depending on the reaction conditions.

Q4: What are the most commonly used amino-protecting groups in aminosugar chemistry?

A4: The most prevalent amino-protecting groups in aminosugar synthesis are:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but readily removed with strong acids like trifluoroacetic acid (TFA).[5]

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[6]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group, often removed with piperidine, making it orthogonal to acid-labile groups like Boc.[7][8]

  • Phthaloyl (Phth): A robust protecting group that can also act as a neighboring participating group to direct stereoselectivity. It is commonly removed with hydrazine.[9]

Troubleshooting Guides

tert-Butoxycarbonyl (Boc) Group

Q: My N-Boc protection of glucosamine is incomplete, and I see unreacted starting material by TLC. What should I do?

A: Incomplete Boc protection can be due to several factors. Here are some troubleshooting steps:

  • Insufficient Reagent: Ensure you are using a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (Boc)₂O.

  • Inadequate Base: The reaction requires a base to proceed. Ensure you are using an appropriate amount of a suitable base like sodium bicarbonate, triethylamine, or sodium hydroxide. The pH of the reaction mixture should be basic.

  • Solubility Issues: Aminosugars can have poor solubility in some organic solvents. Using a mixed solvent system like dioxane/water or THF/water can improve solubility and reaction efficiency.

  • Reaction Time and Temperature: While many Boc protections are relatively fast at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC until the starting material is consumed.

Q: I am observing side products during the TFA-mediated deprotection of my Boc-protected aminosugar. How can I prevent this?

A: The primary side reaction during TFA-mediated Boc deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation. To mitigate this:

  • Use Scavengers: Add a scavenger to the deprotection mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.

  • Control Reaction Temperature: Perform the deprotection at 0 °C to reduce the rate of side reactions.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the deprotection is complete to avoid prolonged exposure to the acidic conditions.

Benzyloxycarbonyl (Cbz) Group

Q: The hydrogenolysis of my Cbz-protected aminosugar is slow or incomplete. What can I do to improve the reaction?

A: Several factors can affect the efficiency of catalytic hydrogenolysis:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time. Use fresh, high-quality catalyst. Ensure the catalyst is not "poisoned" by sulfur-containing compounds or other inhibitors.

  • Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure (using a balloon), some substrates may require higher pressure in a dedicated hydrogenation apparatus.

  • Solvent Choice: Methanol and ethanol are common solvents for hydrogenolysis. Ensure the substrate is fully dissolved.

  • Acidic Additives: Adding a small amount of acetic acid or HCl can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.

Q: I am trying to deprotect a Cbz group in the presence of a benzyl ether. How can I achieve selective deprotection?

A: Selectively deprotecting a Cbz group in the presence of a benzyl ether can be challenging as both are susceptible to hydrogenolysis. However, some selectivity can be achieved:

  • Catalyst Choice: Some catalysts may offer better selectivity. Experiment with different types of Pd catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C).

  • Inhibitors: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can suppress the cleavage of benzyl ethers while allowing for the hydrogenolysis of the Cbz group.

  • Alternative Deprotection Methods: Consider using a different deprotection method for the Cbz group that does not affect benzyl ethers, such as using HBr in acetic acid, although this is a harsh condition and should be tested on a small scale first.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Q: I am observing aspartimide formation during the piperidine-mediated deprotection of my Fmoc-protected aminosugar derivative, especially in sequences containing aspartic acid. How can I minimize this?

A: Aspartimide formation is a common side reaction in Fmoc chemistry.[10] To reduce its occurrence:

  • Use a Weaker Base: Instead of 20% piperidine in DMF, consider using a milder base like 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF.

  • Add an Acidic Additive: Adding a small amount of an acid like formic acid or acetic acid to the piperidine deprotection solution can help suppress aspartimide formation.

  • Modified Protecting Groups: For aspartic acid residues, using a bulkier side-chain protecting group can sterically hinder the cyclization.

Q: My Fmoc deprotection is incomplete. What could be the cause?

A: Incomplete Fmoc deprotection can lead to deletion sequences in solid-phase synthesis.

  • Insufficient Reaction Time: Ensure the deprotection is carried out for a sufficient duration. A two-step deprotection (e.g., 5 minutes followed by 15 minutes with fresh reagent) is often recommended.

  • Aggregation: The peptide chain on the solid support can aggregate, hindering access of the piperidine to the Fmoc group. Using solvents that disrupt aggregation, such as N-methylpyrrolidone (NMP), can be beneficial.

  • Steric Hindrance: Fmoc groups on sterically hindered amino acids may require longer deprotection times.

Phthaloyl (Phth) Group

Q: The deprotection of my N-phthaloyl aminosugar with hydrazine is giving low yields. What can I do?

A: Low yields in phthaloyl deprotection with hydrazine can be due to several reasons:

  • Reaction Conditions: The reaction often requires heating (reflux) in an alcoholic solvent like ethanol for several hours. Ensure the reaction is running for a sufficient time at the appropriate temperature.

  • Workup: The phthalhydrazide byproduct can sometimes be difficult to remove. An acidic workup can help to protonate the desired amine and precipitate the phthalhydrazide, facilitating its removal by filtration.

  • Alternative Reagents: If hydrazine is not effective, consider using ethylenediamine, which can sometimes give cleaner reactions and be easier to handle.[4] Another mild alternative is sodium borohydride in isopropanol followed by acetic acid.

Q: I am concerned about the harshness of hydrazine for my sensitive aminosugar derivative. Are there milder alternatives for phthaloyl deprotection?

A: Yes, there are milder alternatives to the standard hydrazine reflux conditions:

  • Ethylenediamine: This reagent can often effect deprotection at room temperature, albeit sometimes requiring longer reaction times.[4]

  • Sodium Borohydride/Acetic Acid: This two-stage, one-pot procedure can deprotect phthalimides under relatively mild conditions.

  • Modified Phthalimides: The use of derivatives like tetrachlorophthaloyl (TCP) can allow for milder deprotection conditions.

Data Presentation: Comparison of Amino-Protecting Groups

The following tables provide a summary of typical reaction conditions and reported yields for the protection and deprotection of aminosugars. Note that yields are highly substrate and reaction condition dependent.

Table 1: N-Protection of Aminosugars

Protecting GroupReagentTypical ConditionsSubstrateYield (%)Reference(s)
Boc (Boc)₂O, NaHCO₃Dioxane/H₂O, rt, 3hGlucosamine95[11]
Cbz Cbz-Cl, NaHCO₃THF/H₂O, 0 °C to rt, 20hGeneral Amine90[12]
Fmoc Fmoc-Cl, NaHCO₃Dioxane/H₂O, rtGeneral Amine80-95[8]
Phthaloyl Phthalic anhydride, Et₃NMeOH, refluxGlucosamine77[6]

Table 2: N-Deprotection of Aminosugars

Protecting GroupReagentTypical ConditionsSubstrateYield (%)Reference(s)
Boc TFA/DCM (1:1)0 °C to rt, 1-2hN-Boc-Glucosamine derivative>90 (general)[13]
Cbz H₂, 10% Pd/CMeOH, rt, atm pressureN-Cbz-aminosugarHigh (often quantitative)[6]
Fmoc 20% Piperidine in DMFrt, 10-20 minN-Fmoc-aminosugarHigh (often quantitative)[10]
Phthaloyl Hydrazine hydrateEtOH, reflux, 4hN-Phthaloyl-aminosugar70-85[14]

Experimental Protocols

The following are representative protocols for the protection and deprotection of D-glucosamine. Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

N-Boc Protection of D-Glucosamine
  • Dissolve D-glucosamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield N-Boc-D-glucosamine.[11]

TFA-Mediated Deprotection of N-Boc-D-Glucosamine
  • Dissolve the N-Boc-protected aminosugar (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to create a 1:1 TFA:DCM solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine TFA salt can be used directly or neutralized with a mild base and extracted to yield the free amine.

N-Phthaloyl Protection of D-Glucosamine
  • Suspend D-glucosamine hydrochloride (1.0 eq) in methanol.

  • Add triethylamine (2.2 eq) and phthalic anhydride (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold methanol.

  • If the product does not precipitate, concentrate the reaction mixture and purify by silica gel chromatography.[6]

Hydrazine-Mediated Deprotection of N-Phthaloyl-D-Glucosamine
  • Dissolve the N-phthaloyl-protected aminosugar (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10-20 eq).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC. A white precipitate of phthalhydrazide will form.

  • Cool the reaction to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl.

  • Filter again to remove any remaining phthalhydrazide.

  • The aqueous solution containing the amine hydrochloride can be used as is or neutralized and extracted.[14]

Visualizations

Orthogonal_Protection_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection Aminosugar Aminosugar (with free -NH2 and -OH groups) Protected_Aminosugar Fully Protected Aminosugar (-NH-Boc, -O-Bz) Aminosugar->Protected_Aminosugar Boc₂O, BzCl Amine_Deprotected Amine Deprotected (-NH2, -O-Bz) Protected_Aminosugar->Amine_Deprotected TFA (Acid) Hydroxyl_Deprotected Hydroxyl Deprotected (-NH-Boc, -OH) Protected_Aminosugar->Hydroxyl_Deprotected NaOMe (Base) Final_Product1 Modified Product 1 Amine_Deprotected->Final_Product1 Further Modification Final_Product2 Modified Product 2 Hydroxyl_Deprotected->Final_Product2 Further Modification

Caption: Orthogonal protection and deprotection strategy.

Experimental_Workflow start Start | Aminosugar protection Protection Step 1. Dissolve Aminosugar 2. Add Base and (Boc)₂O 3. Stir at Room Temperature start->protection monitor1 Monitor Reaction by TLC protection->monitor1 workup1 Workup & Purification 1. Concentrate Reaction 2. Extract/Recrystallize 3. Column Chromatography monitor1->workup1 Reaction Complete protected_product Protected Aminosugar (N-Boc) workup1->protected_product deprotection Deprotection Step 1. Dissolve Protected Sugar in DCM 2. Add TFA at 0 °C 3. Stir at Room Temperature protected_product->deprotection monitor2 Monitor Reaction by TLC deprotection->monitor2 workup2 Workup 1. Evaporate Solvent/TFA 2. Neutralize (optional) 3. Isolate Product monitor2->workup2 Reaction Complete end End | Deprotected Aminosugar workup2->end

Caption: A typical experimental workflow for N-protection and deprotection.

References

Technical Support Center: Analytical Methods for Aminosugar Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of aminosugar purity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing aminosugar purity?

A1: The primary methods for determining aminosugar purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also employed for structural confirmation and purity assessment.

Q2: Why is derivatization often necessary for aminosugar analysis?

A2: Aminosugars are highly polar and non-volatile compounds, which makes their direct analysis by GC challenging. Derivatization converts them into more volatile and thermally stable derivatives.[1] For HPLC, derivatization can improve chromatographic separation and enhance detection, especially for methods relying on UV or fluorescence detection, as aminosugars lack strong chromophores.[2]

Q3: Can I use a single internal standard for quantifying both neutral and amino sugars in a sample?

A3: While it is a common practice, using a single internal standard for both neutral and amino sugars can lead to poor reproducibility for the amino sugars.[3] This is due to differences in derivatization reaction yields and potential losses during sample treatment and chromatography. It is recommended to use a separate internal standard that is structurally similar to the aminosugars for more accurate quantification.[3]

Q4: How can I distinguish between aminosugar isomers like glucosamine and galactosamine?

A4: Isomeric aminosugars can be separated and identified using specific chromatographic techniques. For instance, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can effectively separate common aminosugar epimers.

Q5: What are the key considerations for sample preparation before aminosugar analysis?

A5: Sample preparation is a critical step that often involves hydrolysis to release monosaccharides from glycoconjugates, followed by derivatization. It is crucial to optimize hydrolysis conditions to avoid degradation of the aminosugars. Post-hydrolysis cleanup steps may be necessary to remove interfering substances. The choice of derivatization reagent and reaction conditions should be carefully selected to ensure complete and stable derivatization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the basic amino group and residual silanols on the column.[4] - Column overload.- Use a base-deactivated column or a column with end-capping. - Add a competing base to the mobile phase. - Lower the sample concentration. - Optimize mobile phase pH.
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column. - Column degradation.- Optimize the mobile phase gradient and pH. - Use a column specifically designed for polar compounds, such as a HILIC or mixed-mode column.[4] - Replace the column.
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Late eluting compounds from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough column wash between runs. - Inject a blank run to identify the source of the ghost peaks.
Retention Time Variability - Fluctuations in mobile phase composition or flow rate.[5] - Temperature variations.[5] - Column degradation.- Ensure proper mobile phase mixing and degassing.[5] - Use a column oven for temperature control.[5] - Check for leaks in the system. - Replace the column if it's old or has been subjected to harsh conditions.
Baseline Noise/Drift - Air bubbles in the detector or pump.[5] - Contaminated mobile phase or detector cell.[5] - Leaks in the system.[5]- Degas the mobile phase and purge the pump.[5] - Flush the system with a strong solvent. - Check and tighten all fittings.
Gas Chromatography (GC)
ProblemPossible CausesSuggested Solutions
Poor Reproducibility - Incomplete or variable derivatization.[3] - Sample loss during preparation.[3] - Inconsistent injection volume.- Optimize derivatization conditions (temperature, time, reagent excess). - Use an internal standard similar to aminosugars.[3] - Use an autosampler for consistent injections.
Broad or Tailing Peaks - Active sites in the injector liner or column. - Column degradation. - Suboptimal temperature program.- Use a deactivated liner and column. - Condition the column. - Optimize the oven temperature ramp rate.
Decomposition of Analytes - High injector temperature. - Active sites in the GC system.- Lower the injector temperature. - Ensure all components of the flow path are properly deactivated.
Ghost Peaks - Carryover from previous injections. - Septum bleed.- Rinse the syringe and injector port thoroughly. - Use a high-quality, low-bleed septum.
Excess Derivatizing Reagent Peak - Insufficient removal of the derivatizing agent after the reaction.- Optimize the cleanup procedure after derivatization, for example, by evaporation under nitrogen or solid-phase extraction.
Capillary Electrophoresis (CE)
ProblemPossible CausesSuggested Solutions
Unstable Current - Air bubbles in the capillary.[6] - Buffer depletion or mismatch. - Clogged or dirty capillary.[7]- Flush the capillary thoroughly with buffer. - Replenish inlet and outlet vials with fresh buffer. - Clean the capillary with appropriate washing solutions (e.g., NaOH, water).
Peak Shifting/Migration Time Variability - Changes in electroosmotic flow (EOF). - Temperature fluctuations. - Inconsistent sample matrix.- Condition the capillary before each run. - Use a thermostatted capillary cartridge. - Ensure consistency in sample preparation and buffer composition.
Poor Resolution - Inappropriate buffer pH or concentration. - Voltage too high. - Capillary too short.- Optimize the separation buffer. - Reduce the separation voltage. - Use a longer capillary.
Baseline Noise/Drift - Dirty electrodes or capillary ends. - Air bubbles in the detection window. - Detector lamp aging.- Clean the electrodes and capillary ends. - Purge the system to remove bubbles. - Replace the detector lamp if necessary.
No Peaks Detected - No injection occurred. - Detector not turned on or malfunctioning. - Capillary blockage.- Check injection parameters and sample vial position. - Verify detector settings and lamp status. - Check for clogs and flush the capillary.

Experimental Protocols

Detailed Methodology: HPLC with Pre-column Derivatization

This protocol outlines a general procedure for the analysis of aminosugars using reversed-phase HPLC with pre-column derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP).

1. Sample Preparation (Hydrolysis)

  • To 1-5 mg of the sample in a screw-capped tube, add 1 mL of 4 M trifluoroacetic acid (TFA).

  • Heat the mixture at 110°C for 4 hours.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the residue in 1 mL of deionized water and evaporate again to remove residual acid. Repeat this step twice.

  • Dissolve the final residue in a known volume of deionized water for derivatization.

2. Derivatization with PMP

  • To 100 µL of the hydrolyzed sample or standard solution, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

  • Extract the PMP derivatives by adding 1 mL of chloroform and vortexing.

  • Centrifuge to separate the layers and discard the lower chloroform layer. Repeat the extraction twice.

  • Filter the upper aqueous layer containing the PMP-derivatized aminosugars through a 0.45 µm filter before HPLC injection.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-25% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 20 µL.

Detailed Methodology: GC-MS with Silylation

This protocol describes the analysis of aminosugars as their trimethylsilyl (TMS) derivatives by GC-MS.

1. Sample Preparation (Hydrolysis and Reduction)

  • Perform acid hydrolysis as described in the HPLC protocol.

  • After the final evaporation, dissolve the residue in 500 µL of deionized water.

  • Add 50 µL of 2 M sodium borohydride (NaBH4) solution and let the reduction proceed for 1 hour at room temperature.

  • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

  • Evaporate the sample to dryness under nitrogen.

  • Add 1 mL of methanol and evaporate to remove borate. Repeat this step three times.

2. Derivatization (Silylation)

  • To the dry residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS injection.

3. GC-MS Conditions

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 140°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-650.

  • Injection Volume: 1 µL (splitless).

Visualization of Experimental Workflow

Aminosugar_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Purity Assessment start Start: Aminosugar Sample hydrolysis Acid Hydrolysis (if necessary) start->hydrolysis cleanup1 Post-Hydrolysis Cleanup (e.g., neutralization, desalting) hydrolysis->cleanup1 derivatization Derivatization (e.g., PMP, Silylation) cleanup1->derivatization cleanup2 Post-Derivatization Cleanup (e.g., extraction) derivatization->cleanup2 hplc HPLC Analysis cleanup2->hplc gc GC Analysis cleanup2->gc ce CE Analysis cleanup2->ce detection Detection (UV, FID, MS, etc.) hplc->detection gc->detection ce->detection integration Peak Integration & Identification detection->integration ts1 Good Resolution? integration->ts1 quantification Quantification & Purity Calculation ts2 Reproducible Results? quantification->ts2 report Final Report ts1->hplc No, Troubleshoot (see guide) ts1->gc No, Troubleshoot (see guide) ts1->ce No, Troubleshoot (see guide) ts1->quantification Yes ts2->start No, Re-evaluate Sample Prep ts2->report Yes

References

Technical Support Center: Scale-Up Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl (CAS No: 14133-35-8).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl?

A1: A common approach involves starting from a readily available mannose derivative, such as methyl α-D-mannopyranoside. The strategy typically includes protection of the hydroxyl groups, introduction of a nitrogen-containing functional group at the C-3 position with the correct stereochemistry, and subsequent deprotection and salt formation.

Q2: What are the critical control points in the synthesis?

A2: Key stages requiring careful control include the stereoselective introduction of the amino group at the C-3 position, the regioselective protection and deprotection of hydroxyl groups, and the final purification and isolation of the hydrochloride salt to ensure high purity and yield.

Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are essential to confirm the structure and purity.

Q4: What are the typical storage conditions for the final product?

A4: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride should be stored at 2-8°C in a well-closed container to prevent moisture absorption and degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the amination step Incomplete reaction; competing elimination reactions; steric hindrance.Optimize reaction temperature and time. Screen different amine sources or activating agents. Consider using a different protecting group strategy to reduce steric hindrance.
Poor stereoselectivity at C-3 Incorrect choice of reducing agent or reaction conditions for oxime reduction.If proceeding via an oxime intermediate, screen various reducing agents (e.g., catalytic hydrogenation, dissolving metal reductions) and solvent systems to favor the desired stereoisomer. The choice of nitrogen protecting group can also influence stereoselectivity.
Incomplete deprotection Harsh deprotection conditions leading to side products; catalyst poisoning.Screen different deprotection methods (e.g., hydrogenolysis, acid hydrolysis). For hydrogenolysis, ensure the catalyst is active and not poisoned by impurities. Optimize reaction time and temperature.
Difficulty in purification/crystallization Presence of closely related impurities or diastereomers; product may be hygroscopic.Employ column chromatography with different stationary and mobile phases. Consider derivatization to facilitate separation. For crystallization, screen a wide range of solvent systems and use techniques like seeding.
Final product is off-white or colored Residual catalysts or colored impurities from starting materials or intermediates.Treat with activated carbon. Recrystallize from a suitable solvent system. Ensure all glassware is scrupulously clean.
Inconsistent HCl salt formation Incorrect stoichiometry of HCl; presence of moisture.Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol, ether). Perform the reaction under anhydrous conditions. Titrate a small sample to determine the exact amount of HCl required.

Experimental Protocols (Illustrative Example)

The following is a hypothetical multi-step protocol for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, based on common synthetic routes for similar amino sugars.

Step 1: Protection of Methyl α-D-mannopyranoside

  • Objective: To selectively protect the 4- and 6-hydroxyl groups.

  • Procedure:

    • Suspend methyl α-D-mannopyranoside in a suitable solvent (e.g., acetonitrile).

    • Add a diol protecting agent (e.g., benzaldehyde dimethyl acetal) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid, and remove the solvent under reduced pressure.

    • Purify the resulting 4,6-O-benzylidene derivative by recrystallization or chromatography.

Step 2: Oxidation of the C-3 Hydroxyl Group

  • Objective: To oxidize the free hydroxyl group at the C-3 position to a ketone.

  • Procedure:

    • Dissolve the protected mannoside from Step 1 in an appropriate solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction and work up to isolate the crude ketone.

    • Purify the ketone by column chromatography.

Step 3: Oximation and Stereoselective Reduction

  • Objective: To introduce the amino group at C-3 with the desired stereochemistry.

  • Procedure:

    • Dissolve the ketone from Step 2 in a solvent mixture (e.g., pyridine/ethanol).

    • Add hydroxylamine hydrochloride and heat the mixture to form the oxime.

    • After workup, dissolve the crude oxime in a suitable solvent for reduction (e.g., ethanol).

    • Perform a stereoselective reduction of the oxime to the amine using a suitable reducing agent (e.g., catalytic hydrogenation over a specific catalyst or a dissolving metal reduction).

    • Isolate and purify the resulting amine.

Step 4: Deprotection and Salt Formation

  • Objective: To remove the protecting group and form the hydrochloride salt.

  • Procedure:

    • Dissolve the protected amine from Step 3 in a suitable solvent (e.g., ethanol).

    • Perform hydrogenolysis using a palladium catalyst on carbon to remove the benzylidene group.

    • Filter off the catalyst and concentrate the solution.

    • Dissolve the resulting free amine in a minimal amount of a suitable alcohol (e.g., isopropanol).

    • Add a calculated amount of ethereal HCl or HCl in isopropanol to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

experimental_workflow start Methyl α-D-mannopyranoside step1 Step 1: Protection (e.g., 4,6-O-Benzylidene) start->step1 step2 Step 2: Oxidation (C-3 OH to Ketone) step1->step2 step3 Step 3: Oximation & Reduction (Ketone to Amine) step2->step3 step4 Step 4: Deprotection & Salt Formation step3->step4 end_product Methyl 3-amino-3-deoxy-α-D- mannopyranoside HCl step4->end_product

Caption: Synthetic workflow for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

troubleshooting_logic problem Low Final Yield check_amination Check Amination Step Yield problem->check_amination check_deprotection Check Deprotection Step Yield problem->check_deprotection check_purification Check Purification Losses problem->check_purification low_amination Low Amination Yield check_amination->low_amination is low low_deprotection Low Deprotection Yield check_deprotection->low_deprotection is low high_loss High Purification Loss check_purification->high_loss is high optimize_amination Optimize Reaction Conditions (Temp, Time, Reagents) low_amination->optimize_amination optimize_deprotection Screen Deprotection Methods & Catalyst Activity low_deprotection->optimize_deprotection optimize_purification Optimize Chromatography & Crystallization high_loss->optimize_purification

Caption: Troubleshooting logic for addressing low overall yield in the synthesis.

Validation & Comparative

comparison of different synthetic routes to 3-amino-3-deoxy-mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-3-deoxy-mannose, a crucial component of various natural products and a valuable building block in medicinal chemistry, has been approached through several distinct synthetic strategies. This guide provides an objective comparison of three prominent synthetic routes, offering detailed experimental data, protocols, and visual representations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three distinct synthetic routes to 3-amino-3-deoxy-mannose, facilitating a direct comparison of their efficiency and practicality.

ParameterRoute 1: Baer-Fischer SynthesisRoute 2: Chemoenzymatic SynthesisRoute 3: Nucleophilic Substitution
Starting Material Methyl α-D-glucopyranosideα,α-Trehalose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Key Steps Periodate Oxidation, Nitroaldol (Henry) Reaction, ReductionEnzymatic Oxidation, Reductive AminationTriflation, Azide Displacement, Reduction
Overall Yield ~25-30%Not explicitly reported for the isolated mannosamine from trehalose, but involves a mixture of products.~40-50%
Number of Steps ~4-5 steps2 main steps (enzymatic and chemical)~4 steps
Stereocontrol Achieved through the inherent stereochemistry of the starting material and the nitroaldol reaction.Reductive amination of the 3-keto intermediate can lead to a mixture of stereoisomers (gluco, manno, and allo).[1]SN2 displacement of a triflate with azide ensures inversion of configuration at C-3, providing excellent stereocontrol.
Advantages Utilizes a readily available and inexpensive starting material. Well-established classical method.Employs a "green" enzymatic step. Can be performed in aqueous media.High stereoselectivity. Good overall yield.
Disadvantages The nitroaldol reaction can sometimes lead to mixtures of stereoisomers. Use of nitromethane.Formation of multiple stereoisomers during reductive amination requires careful separation. The enzymatic step may require specific equipment and expertise.Requires the use of expensive reagents like triflic anhydride and handling of potentially hazardous azides.

Experimental Protocols

Route 1: Baer-Fischer Synthesis from Methyl α-D-glucopyranoside

This classical approach involves the oxidative cleavage of the C3-C4 bond of a glucose derivative, followed by a double Henry reaction to introduce the nitrogen functionality and establish the manno configuration.

Step 1: Oxidative Cleavage of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Methyl α-D-glucopyranoside is first converted to methyl 4,6-O-benzylidene-α-D-glucopyranoside using standard procedures.

  • To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) in a suitable solvent such as aqueous ethanol, add sodium metaperiodate (NaIO4) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, the resulting dialdehyde is typically not isolated but used directly in the next step.

Step 2: Double Henry Reaction

  • To the crude dialdehyde solution, add nitromethane (2.5 equivalents) and a base such as sodium methoxide in methanol at 0 °C.

  • Allow the reaction to stir at room temperature for 24-48 hours. The reaction leads to the formation of a mixture of 3-nitro-3-deoxy-hexopyranosides, with the manno isomer being a major product.

  • After neutralization with acetic acid, the solvent is evaporated, and the residue is purified by column chromatography to isolate the methyl 3-deoxy-3-nitro-α-D-mannopyranoside.

Step 3: Reduction of the Nitro Group

  • The isolated 3-nitro-mannopyranoside derivative is dissolved in methanol.

  • Catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is performed.

  • Alternatively, reduction can be achieved using zinc dust in acetic acid.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • After filtration of the catalyst, the solvent is removed under reduced pressure to yield methyl 3-amino-3-deoxy-α-D-mannopyranoside.

Step 4: Deprotection

  • The benzylidene and methyl glycoside protecting groups can be removed by acid hydrolysis (e.g., with trifluoroacetic acid) to yield the final product, 3-amino-3-deoxy-D-mannose.

Route 2: Chemoenzymatic Synthesis from α,α-Trehalose

This route utilizes an enzymatic oxidation to form a 3-keto intermediate, which then undergoes chemical reductive amination.

Step 1: Enzymatic Oxidation of Trehalose

  • α,α-Trehalose is dissolved in a suitable buffer solution (e.g., sodium phosphate buffer, pH 7.0).

  • The enzyme D-glucoside 3-dehydrogenase is added to the solution.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction can be monitored by following the consumption of the co-factor (e.g., NAD+).

  • Upon completion, the enzyme is denatured and removed by centrifugation or filtration.

  • The resulting solution containing 3-keto-trehalose can be purified by ion-exchange chromatography or used directly in the next step.

Step 2: Reductive Amination of 3-Keto-trehalose

  • The purified or crude 3-keto-trehalose is dissolved in an aqueous solution of ammonium acetate.

  • A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added to the mixture.

  • The reaction is stirred at room temperature for 24-72 hours.

  • The reaction yields a mixture of 3-amino-3-deoxy-disaccharides, including the desired α-D-manno isomer, as well as the α-D-gluco and α-D-allo isomers.[1]

  • The products are then typically N-acetylated with acetic anhydride to facilitate separation.

  • The N-acetylated derivatives are separated by column chromatography to isolate the desired 3-acetamido-3-deoxy-α-D-mannopyranosyl-α-D-glucopyranoside.

  • The glucopyranosyl unit can be cleaved, and the protecting groups removed to yield 3-amino-3-deoxy-D-mannose.

Route 3: Nucleophilic Substitution from a D-Glucose Derivative

This stereoselective route involves the inversion of configuration at the C-3 position of a glucose derivative through an SN2 reaction.

Step 1: Preparation of a Suitably Protected Glucose Derivative

  • Starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the 3-hydroxyl group is selectively deprotected and made available for modification. This often involves a series of protection and deprotection steps to yield a derivative like methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Step 2: Triflation of the 3-Hydroxyl Group

  • The protected glucose derivative with a free 3-hydroxyl group is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or pyridine under an inert atmosphere.

  • The solution is cooled to 0 °C or -20 °C.

  • Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) (1.1-1.5 equivalents) is added dropwise.

  • The reaction is stirred at low temperature for 1-3 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with water or saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The crude triflate is often used immediately in the next step without extensive purification.

Step 3: Azide Displacement

  • The crude triflate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Sodium azide (NaN3) (3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • The progress of the SN2 reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The crude 3-azido-3-deoxy-D-mannopyranoside derivative is purified by column chromatography.

Step 4: Reduction of the Azide Group

  • The purified 3-azido derivative is dissolved in methanol or ethanol.

  • The azide is reduced to an amine using catalytic hydrogenation with Pd/C under a hydrogen atmosphere or by using a reducing agent such as lithium aluminum hydride (LiAlH4) or triphenylphosphine/water.

  • The reaction is monitored by TLC for the disappearance of the azide starting material.

  • After completion, the catalyst is filtered off, and the solvent is evaporated.

  • Subsequent deprotection of the remaining protecting groups yields the final product, 3-amino-3-deoxy-D-mannose.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Baer-Fischer Synthesis Methyl α-D-glucopyranoside Methyl α-D-glucopyranoside Dialdehyde intermediate Dialdehyde intermediate Methyl α-D-glucopyranoside->Dialdehyde intermediate Periodate Oxidation 3-Nitro-3-deoxy-mannoside 3-Nitro-3-deoxy-mannoside Dialdehyde intermediate->3-Nitro-3-deoxy-mannoside Double Henry Reaction 3-Amino-3-deoxy-mannoside 3-Amino-3-deoxy-mannoside 3-Nitro-3-deoxy-mannoside->3-Amino-3-deoxy-mannoside Reduction 3-Amino-3-deoxy-mannose 3-Amino-3-deoxy-mannose 3-Amino-3-deoxy-mannoside->3-Amino-3-deoxy-mannose Deprotection

Caption: Workflow for the Baer-Fischer synthesis of 3-amino-3-deoxy-mannose.

G cluster_1 Route 2: Chemoenzymatic Synthesis α,α-Trehalose α,α-Trehalose 3-Keto-trehalose 3-Keto-trehalose α,α-Trehalose->3-Keto-trehalose Enzymatic Oxidation 3-Amino-3-deoxy-disaccharide mixture 3-Amino-3-deoxy-disaccharide mixture 3-Keto-trehalose->3-Amino-3-deoxy-disaccharide mixture Reductive Amination Isolated manno isomer Isolated manno isomer 3-Amino-3-deoxy-disaccharide mixture->Isolated manno isomer Separation 3-Amino-3-deoxy-mannose 3-Amino-3-deoxy-mannose Isolated manno isomer->3-Amino-3-deoxy-mannose Hydrolysis

Caption: Workflow for the chemoenzymatic synthesis of 3-amino-3-deoxy-mannose.

G cluster_2 Route 3: Nucleophilic Substitution Protected D-glucose derivative Protected D-glucose derivative 3-O-Triflyl-glucose derivative 3-O-Triflyl-glucose derivative Protected D-glucose derivative->3-O-Triflyl-glucose derivative Triflation 3-Azido-3-deoxy-manno derivative 3-Azido-3-deoxy-manno derivative 3-O-Triflyl-glucose derivative->3-Azido-3-deoxy-manno derivative Azide Displacement (SN2) 3-Amino-3-deoxy-manno derivative 3-Amino-3-deoxy-manno derivative 3-Azido-3-deoxy-manno derivative->3-Amino-3-deoxy-manno derivative Reduction 3-Amino-3-deoxy-mannose 3-Amino-3-deoxy-mannose 3-Amino-3-deoxy-manno derivative->3-Amino-3-deoxy-mannose Deprotection

Caption: Workflow for the synthesis of 3-amino-3-deoxy-mannose via nucleophilic substitution.

References

A Comparative Analysis of the Biological Activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl and Other Key Aminosugars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl against other well-known aminosugars, including glucosamine, galactosamine, and mannosamine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to guide future research and development. While quantitative data for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is limited in publicly accessible literature, this guide summarizes its reported activities and contrasts them with the established profiles of other aminosugars.

Overview of Biological Activities

Aminosugars are a class of monosaccharides where a hydroxyl group has been replaced by an amino group. They are fundamental components of many biologically important molecules, including glycoproteins, glycolipids, and glycosaminoglycans, and exhibit a wide range of biological activities. This guide focuses on the comparative biological activities of four specific aminosugars, with a particular interest in the potential of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Glucosamine is one of the most studied aminosugars, primarily for its role in the treatment of osteoarthritis. It is a precursor for the synthesis of glycosaminoglycans, a major component of joint cartilage. Studies have shown that glucosamine can stimulate the production of hyaluronic acid, a key component of synovial fluid, and may help to rebuild cartilage.

Galactosamine is known to be a hepatotoxic agent and is often used in animal studies to induce a model of liver failure that resembles viral hepatitis.[1] Its toxicity is attributed to its interference with uridine nucleotide metabolism in liver cells.[1] In contrast, its acetylated form, N-acetyl-D-galactosamine (GalNAc), is an essential component of glycoproteins and is utilized in targeted drug delivery to the liver due to its high affinity for the asialoglycoprotein receptor on hepatocytes.

Mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), play significant roles in cellular processes. Mannosamine has been shown to inhibit the incorporation of glycosylphosphatidylinositol (GPI) anchors into proteins. It has also demonstrated cytotoxic effects against leukemia cells, particularly when combined with unsaturated fatty acids. ManNAc is a crucial precursor for the biosynthesis of sialic acids, which are involved in a wide range of cell-cell recognition and signaling events.

Comparative Data on Biological Activities

The following tables summarize the available data on the biological activities of the selected aminosugars. It is important to note the qualitative nature of the information for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl due to the absence of published quantitative studies.

Table 1: Comparison of Antioxidant Activity

CompoundAntioxidant MechanismQuantitative Data (IC50)
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Potent antioxidant, protects against lipid peroxidation and protein oxidation.Not available in published literature.
Glucosamine Weak direct antioxidant activity.DPPH radical scavenging: IC50 = 21.32 mM
Galactosamine Not typically characterized by antioxidant activity.Not applicable.
Mannosamine Limited data on direct antioxidant activity.Not available in published literature.

Table 2: Comparison of Cytotoxicity

CompoundTarget Cells/ModelMechanism of ActionQuantitative Data (IC50/CC50)
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Not specified in available literature.Not specified in available literature.Not available in published literature.
Glucosamine Various cell lines, context-dependent effects.Can induce apoptosis at high concentrations.Cell-type and condition dependent.
Galactosamine Hepatocytes.Induces hepatotoxicity by depleting UTP pools.[1]Widely used to induce liver injury in vivo.
Mannosamine Human malignant T-lymphoid cell lines.Synergistic cytotoxicity with unsaturated fatty acids.Not specified.

Table 3: Comparison of Enzyme Inhibition

CompoundTarget EnzymeType of InhibitionQuantitative Data (IC50/Ki)
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Catalase.Not specified.Not available in published literature.
Glucosamine Limited specific enzyme inhibitory profile reported.Not applicable.Not applicable.
Galactosamine Not typically characterized as a specific enzyme inhibitor.Not applicable.Not applicable.
Mannosamine Inhibits GPI anchor biosynthesis.Not specified.Not available in published literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

  • Include a blank well for each concentration of the test compound containing 100 µL of the test compound dilution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Include a control group of untreated cells.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

  • The IC50 or CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Catalase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme catalase.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The rate of H2O2 decomposition can be monitored by measuring the decrease in absorbance at 240 nm. An inhibitor will reduce the rate of this decrease.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Prepare a stock solution of catalase in the reaction buffer.

  • Prepare a stock solution of the test compound (inhibitor) in a suitable solvent.

  • In a quartz cuvette, add the reaction buffer, the test compound at various concentrations, and the catalase solution. Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a known concentration of hydrogen peroxide (e.g., 10 mM).

  • Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • A control reaction without the inhibitor is also performed.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Biological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate some of the concepts discussed in this guide.

Antioxidant_Activity_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Assay DPPH Assay cluster_Analysis Data Analysis TestCompound Test Compound (e.g., Aminosugar) Reaction Mix Compound & DPPH Solution TestCompound->Reaction DPPH_Solution DPPH Radical Solution (0.1 mM) DPPH_Solution->Reaction Incubation Incubate in Dark (30 min) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for DPPH antioxidant assay.

Cytotoxicity_Assay_Workflow cluster_CellCulture Cell Culture & Treatment cluster_MTT_Assay MTT Assay cluster_Measurement Data Acquisition & Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with Test Compound (e.g., Aminosugar) SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals (DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50/CC50 CalculateViability->DetermineIC50

Caption: Workflow for MTT cytotoxicity assay.

Galactosamine_Hepatotoxicity_Pathway Galactosamine Galactosamine UTP_Depletion UTP Depletion Galactosamine->UTP_Depletion RNA_Synthesis_Inhibition Inhibition of RNA Synthesis UTP_Depletion->RNA_Synthesis_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA_Synthesis_Inhibition->Protein_Synthesis_Inhibition Hepatocyte_Injury Hepatocyte Injury & Necrosis Protein_Synthesis_Inhibition->Hepatocyte_Injury

Caption: Simplified pathway of galactosamine-induced hepatotoxicity.

Conclusion and Future Directions

This comparative guide highlights the distinct biological profiles of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, glucosamine, galactosamine, and mannosamine. While glucosamine is well-established for its role in joint health, and galactosamine and mannosamine have defined roles in toxicology and basic research, the biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl remain largely unquantified in the public domain.

The description of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl as a potent antioxidant and catalase inhibitor is promising and warrants further investigation. Future research should focus on conducting robust in vitro and in vivo studies to quantify these activities and elucidate the underlying mechanisms of action. Direct comparative studies with other aminosugars under standardized experimental conditions are crucial to accurately assess its therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations. A deeper understanding of the structure-activity relationships of this and other aminosugar derivatives will be invaluable for the development of new therapeutic agents.

References

Spectroscopic Scrutiny: Validating the Structure of Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of a Key Aminosugar

For researchers in drug development and carbohydrate chemistry, the precise structural confirmation of synthetic monosaccharides is paramount. This guide provides a detailed spectroscopic analysis of Methyl 3-amino-3-deoxy-α-d-mannopyranoside hydrochloride, a crucial building block in the synthesis of various bioactive molecules. Through a comparative lens, we present experimental data and protocols to distinguish this manno-isomer from its gluco- counterpart, offering a clear workflow for structural validation.

Comparative Spectroscopic Data

The structural nuances between aminodeoxy sugar isomers are subtly reflected in their spectroscopic signatures. Below is a comparison of the ¹H NMR, ¹³C NMR, and mass spectrometry data for Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl and its epimer, Methyl 3-amino-3-deoxy-α-d-glucopyranoside HCl.

Spectroscopic Data Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl Alternative: Methyl 3-amino-3-deoxy-α-d-glucopyranoside HCl
¹H NMR (D₂O) H-1: ~4.8 ppm (d, J ≈ 1.5 Hz); H-2: ~4.1 ppm (dd, J ≈ 3.5, 1.5 Hz); H-3: ~3.6 ppm (dd, J ≈ 4.5, 3.5 Hz); H-4: ~3.8 ppm (t, J ≈ 4.5 Hz); H-5: ~3.7 ppm (m); H-6a/6b: ~3.9 ppm (m); OCH₃: ~3.4 ppm (s)H-1: ~4.9 ppm (d, J ≈ 3.5 Hz); H-2: ~3.7 ppm (dd, J ≈ 10.0, 3.5 Hz); H-3: ~3.5 ppm (t, J ≈ 10.0 Hz); H-4: ~3.4 ppm (t, J ≈ 10.0 Hz); H-5: ~3.6 ppm (ddd, J ≈ 10.0, 5.0, 2.5 Hz); H-6a: ~3.9 ppm (dd, J ≈ 12.0, 2.5 Hz); H-6b: ~3.8 ppm (dd, J ≈ 12.0, 5.0 Hz); OCH₃: ~3.4 ppm (s)
¹³C NMR (D₂O) C-1: ~101 ppm; C-2: ~70 ppm; C-3: ~55 ppm; C-4: ~68 ppm; C-5: ~73 ppm; C-6: ~61 ppm; OCH₃: ~55 ppmC-1: ~100 ppm; C-2: ~72 ppm; C-3: ~57 ppm; C-4: ~70 ppm; C-5: ~74 ppm; C-6: ~62 ppm; OCH₃: ~55 ppm
Mass Spectrometry (ESI+) m/z: 194.1128 [M+H]⁺m/z: 194.1128 [M+H]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the aminodeoxy sugar hydrochloride in 0.5 mL of deuterium oxide (D₂O).

  • Add a trace amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-10 ppm.

  • Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0-120 ppm.

  • Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

4. 2D NMR Spectroscopy (COSY, HSQC):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the pyranose ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, facilitating the assignment of the carbon signals.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the aminodeoxy sugar hydrochloride in a 1:1 mixture of acetonitrile and water.

  • For electrospray ionization (ESI), dilute the stock solution to 1-10 µg/mL with the same solvent system.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

  • Mass Range: m/z 50-500.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental composition.

3. Tandem Mass Spectrometry (MS/MS):

  • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

  • Apply collision-induced dissociation (CID) with varying collision energies (10-30 eV).

  • Analyze the fragmentation pattern to gain further structural information. The fragmentation of aminodeoxy sugars often involves characteristic losses of water, formaldehyde, and cross-ring cleavages.

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural validation of Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_validation Structural Validation start Synthesized Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl nmr_sample Dissolve in D₂O start->nmr_sample ms_sample Prepare Solution (ACN/H₂O) start->ms_sample one_d_nmr Acquire ¹H & ¹³C NMR nmr_sample->one_d_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC) one_d_nmr->two_d_nmr nmr_analysis Assign Signals & Determine Coupling Constants two_d_nmr->nmr_analysis comparison Compare with Literature/Reference Data nmr_analysis->comparison hrms Acquire HRMS (ESI-TOF/Orbitrap) ms_sample->hrms msms Acquire MS/MS (CID) hrms->msms ms_analysis Determine Elemental Composition & Fragmentation msms->ms_analysis ms_analysis->comparison structure_confirmation Confirm Structure & Stereochemistry comparison->structure_confirmation

A logical workflow for the spectroscopic analysis and validation of the target compound.

By following this comprehensive guide, researchers can confidently validate the structure of Methyl 3-amino-3-deoxy-α-d-mannopyranoside HCl and effectively distinguish it from its isomers, ensuring the integrity of their synthetic carbohydrate chemistry and downstream applications.

Comparative Efficacy of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl Derivatives as Glycosidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzymatic inhibitory potential of aminosugar derivatives related to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl. Due to a lack of extensive publicly available data on a series of derivatives of the specific parent compound, this guide focuses on the inhibitory activities of structurally similar 3-amino-3-deoxy-hexopyranosides, specifically the D-altro and D-gluco isomers. This comparative information is valuable for structure-activity relationship (SAR) studies and in the design of novel glycosidase inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of synthetic 3-amino-3-deoxy-α-D-hexopyranoside derivatives has been evaluated against various glycosidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several methyl 3-amino-3-deoxy-α-D-altropyranoside derivatives against bovine liver β-galactosidase and almond β-glucosidase. These compounds share the core 3-amino-3-deoxy structure with the target compound, providing valuable insights into the potential of this class of molecules as glycosidase inhibitors.

CompoundDerivativeTarget EnzymeIC50 (µM)
1 Methyl 3-amino-3-deoxy-α-D-altropyranosideβ-Galactosidase (bovine liver)>1000
2 Methyl 3-deoxy-3-(methylamino)-α-D-altropyranosideβ-Galactosidase (bovine liver)750
3 Methyl 3-deoxy-3-(dimethylamino)-α-D-altropyranosideβ-Galactosidase (bovine liver)250
4 Methyl 3-deoxy-3-(ethylamino)-α-D-altropyranosideβ-Galactosidase (bovine liver)400
5 Methyl 3-amino-3-deoxy-α-D-altropyranosideβ-Glucosidase (almond)>1000
6 Methyl 3-deoxy-3-(methylamino)-α-D-altropyranosideβ-Glucosidase (almond)800
7 Methyl 3-deoxy-3-(dimethylamino)-α-D-altropyranosideβ-Glucosidase (almond)300
8 Methyl 3-deoxy-3-(ethylamino)-α-D-altropyranosideβ-Glucosidase (almond)500

Data extracted from a study on the synthesis and glycosidase activity of 3-amino-sugars.[1][2]

Experimental Protocols

The determination of the inhibitory activity of these aminosugar derivatives typically involves a colorimetric assay using a chromogenic substrate. The following is a detailed protocol for a standard glycosidase inhibition assay.

Protocol: α-Glucosidase Inhibition Assay

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl derivatives or analogs)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM) as a stop solution

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve a range of concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells. For the negative control, add 10 µL of buffer with DMSO. For the positive control, add 10 µL of acarbose solution.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution to each well.

  • Measurement and Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Visualizing Mechanisms and Workflows

To further elucidate the context and practical application of these enzyme inhibitors, the following diagrams illustrate a key biological pathway and the experimental workflow.

Caption: N-linked glycoprotein processing pathway and the target of aminosugar-based mannosidase inhibitors.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions B Dispense Reagents into 96-well Plate: Buffer, Inhibitor/Control, Enzyme A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the determination of IC50 values for enzyme inhibitors.

References

Unveiling the Three-Dimensional Architecture of Aminosugars: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the structural elucidation of carbohydrate derivatives, particularly Methyl 3-amino-3-deoxy-α-D-mannopyranoside and its analogues, a precise understanding of their three-dimensional conformation is paramount. This guide provides an objective comparison of two principal analytical techniques for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting data from a study on a closely related derivative, methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside, to illustrate the strengths and limitations of each method.

The determination of the precise spatial arrangement of atoms within a molecule is fundamental to understanding its biological activity and for rational drug design. While both X-ray crystallography and NMR spectroscopy are powerful tools for structural analysis, they provide different yet often complementary information. X-ray crystallography offers a static, high-resolution snapshot of the molecule in its crystalline state, whereas NMR spectroscopy reveals the molecule's dynamic conformational preferences in solution.

Comparative Analysis of Structural Determination Methods

The choice between X-ray crystallography and NMR spectroscopy for the structural analysis of aminosugar derivatives depends on several factors, including the sample's physical state, the desired level of detail, and the need for dynamic information.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline solidSolution
Information Obtained Static 3D structure (atomic coordinates)Dynamic 3D structure (conformational equilibrium), connectivity, and configuration
Resolution Typically higher (atomic to near-atomic)Generally lower, provides an average structure
Key Data Output Electron density map, bond lengths, bond angles, torsion anglesChemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs)
Primary Advantage Unambiguous determination of the solid-state conformationProvides information on molecular dynamics and conformational flexibility in a biologically relevant state
Primary Limitation Requires a single, high-quality crystal; the crystal structure may not represent the solution conformationStructure determination can be complex for larger or highly flexible molecules

Experimental Data: A Case Study

To illustrate the comparative performance, we refer to the study of methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside, a compound closely related to the target mannopyranoside derivatives. This study utilized both X-ray crystallography and NMR spectroscopy to determine its structure and conformation.[1][2][3]

Table 1: Crystallographic and Spectroscopic Data for Methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside [1]

ParameterX-ray Crystallography DataNMR Spectroscopy Data (¹H and ¹³C)
Crystal System TetragonalNot Applicable
Space Group P4₃Not Applicable
Unit Cell Dimensions a = 6.572(1) Å, b = 6.572(1) Å, c = 41.161(8) ÅNot Applicable
Pyranose Ring Conformation ⁴C₁ (chair)Inferred as predominantly ⁴C₁ from coupling constants
Key Interatomic Distances Precise bond lengths and non-bonded contacts determinedInferred from NOE data
Hydrogen Bonding Medium-strength N-H···O and O-H···O hydrogen bonds observed, stabilizing the 3D structureInferred from chemical shifts and temperature dependence

The X-ray analysis provided a definitive solid-state structure, revealing the chair conformation of the pyranose ring and the specific hydrogen bonding network that stabilizes the crystal packing.[1] The NMR data, including ¹H and ¹³C chemical shifts and coupling constants, were consistent with the overall structure determined by X-ray crystallography and confirmed the conformation and configuration in solution.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are generalized protocols for the key experiments cited.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of the methyl 3-amino-3-deoxy-α-D-mannopyranoside derivative are grown, typically by slow evaporation of a suitable solvent system. This is often the most challenging step in the process.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 293 K) and irradiated with a monochromatic X-ray beam.[1] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data, resulting in a final R-factor (e.g., R=0.0521).[1]

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of the purified methyl 3-amino-3-deoxy-α-D-mannopyranoside derivative is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. These typically include:

    • 1D ¹H NMR: To observe the proton chemical shifts and coupling constants.

    • 1D ¹³C NMR: To observe the carbon chemical shifts.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify neighboring protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together molecular fragments.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's conformation and stereochemistry.

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals. The coupling constants are measured to infer dihedral angles and thus the ring conformation. NOE data are used to determine through-space proximities and further refine the conformational model.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for X-ray crystallography and NMR spectroscopy.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis synthesis_nmr Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis_nmr->dissolution oneD_nmr 1D NMR (¹H, ¹³C) dissolution->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, etc.) oneD_nmr->twoD_nmr processing_nmr Spectral Processing twoD_nmr->processing_nmr assignment Resonance Assignment processing_nmr->assignment interpretation Structural Interpretation assignment->interpretation solution_structure solution_structure interpretation->solution_structure Solution Conformation & Dynamics

References

A Researcher's Guide to the Validation of Analytical Methods for Aminosugar Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminosugars is critical for various applications, from studying glycosylation pathways to characterizing biomaterials and ensuring the quality of biopharmaceuticals. The choice of analytical method and the rigor of its validation are paramount to obtaining reliable and reproducible data. This guide provides a comparative overview of common analytical methods for aminosugar quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for aminosugar quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques. The following table summarizes the key performance parameters of various methods based on published data.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Recovery (%)
RP-HPLC with Fluorescence Detection Glucosamine, Galactosamine, Mannosamine0.017 - 0.122 mg/L[1]0.057 - 0.407 mg/L[1]>0.999[1]<7.5% (Intra-day), <6.3% (Inter-day)[1]90.4 - 104.92[1]
HPAEC-PAD Glucosamine, Galactosamine, Mannosamine, Muramic Acid-1.0 - 10.0 µmol/L[2]---
HPAEC-FL Glucosamine, Galactosamine, Mannosamine, Muramic Acid-0.6 - 5.0 µmol/L[2]---
GC-MS Glucosamine, Galactosamine-----
LC-MS/MS Glucosamine0.02 ng (on column)[1]10 ng/mL (in synovial fluid)[1]>0.995[3][4]<14% (Intra & Inter-day)[1]90 - 110[3]
UHPLC-FLD Glucosamine, Galactosamine, Mannosamine-----
Z-HILIC-LC-MS/MS 18 Amino Acids0.2 - 28.2 ng/mL[4]0.7 - 94.1 ng/mL[4]>0.995[4]<14.9% (Intra & Inter-day)[4]75.6 - 118.0[4]

Note: The performance characteristics can vary depending on the specific instrument, column, reagents, and sample matrix. The values presented here are for comparative purposes.

Experimental Workflow for Method Validation

A systematic approach is essential for the validation of any analytical method. The following diagram illustrates a typical workflow for validating an aminosugar quantification method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow cluster_Planning Planning cluster_Execution Execution cluster_Evaluation Evaluation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Detailed Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Validation Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect & Process Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Validation Data Collect_Data->Analyze_Data Assess_Performance Assess Method Performance Analyze_Data->Assess_Performance Document_Results Document Validation Report Assess_Performance->Document_Results

A generalized workflow for analytical method validation.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for some of the key experiments cited in the comparison table.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection

This method often involves a pre-column derivatization step to render the aminosugars fluorescent, thereby enhancing sensitivity and selectivity.

  • Sample Preparation and Hydrolysis: For complex samples like tissues or glycoproteins, acid hydrolysis (e.g., with 6 M HCl at 100°C for 24 hours) is typically performed to release the monosaccharide aminosugars.[5] The hydrolysate is then neutralized.

  • Derivatization: A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[1] The sample is mixed with a borate buffer (pH 8.0) and the FMOC-Cl solution in acetonitrile and incubated.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1]

    • Flow Rate: Typically around 1 mL/min.[1]

    • Detection: Fluorescence detection is set at an excitation and emission wavelength specific to the derivatizing agent (e.g., 265 nm excitation and 315 nm emission for FMOC).

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of calibration standards of known concentrations and plotting the peak area against concentration.[5]

    • Precision: Determined by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (%RSD).[5]

    • Accuracy: Often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered.[5]

    • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[5]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD allows for the direct detection of underivatized carbohydrates, including aminosugars, by taking advantage of their weak acidic nature at high pH.

  • Sample Preparation: Similar to HPLC, hydrolysis may be required for complex samples. The sample is then diluted in deionized water.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA20.[3]

    • Mobile Phase: An isocratic or gradient elution with a high pH mobile phase, typically sodium hydroxide (NaOH), with the addition of sodium acetate for gradient elution.[3]

    • Flow Rate: Generally in the range of 0.4-0.5 mL/min.[3]

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[3]

  • Validation Parameters: The validation parameters are assessed similarly to the RP-HPLC method, with a focus on ensuring the stability of the electrochemical response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing aminosugars in complex biological matrices.

  • Sample Preparation: May involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.[1] For very complex matrices, solid-phase extraction (SPE) can be used for cleanup.

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred for retaining the polar aminosugars.[3][4]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate).[3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[1]

  • Validation Parameters: In addition to the standard validation parameters, matrix effects and ion suppression should be evaluated, often through post-column infusion experiments.[3] The use of stable isotope-labeled internal standards is highly recommended to correct for these effects and improve accuracy.[4]

Conclusion

The validation of analytical methods for aminosugar quantification is a critical step in ensuring data quality and reliability. This guide provides a comparative overview of commonly used methods, highlighting their performance characteristics and providing insights into their experimental protocols. For researchers and drug development professionals, a thorough understanding of these methods and their validation is essential for making informed decisions and generating robust scientific data. The choice of method should be guided by the specific analytical requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential safety and logistical information for the proper disposal of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS No. 14133-35-8). All procedures should be conducted in accordance with local, state, and federal regulations. Always consult the substance-specific Safety Data Sheet (SDS) before handling.

This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl. Adherence to these protocols is critical for laboratory safety and environmental protection.

Key Safety and Handling Information

Personal Protective Equipment (PPE)
Protection Type Specification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated.

Spill and Contamination Procedures

In the event of a spill, a calm and methodical response is crucial.

1. Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. 2. Control Ignition Sources: As the substance is combustible, eliminate all potential ignition sources. 3. Containment: Use a spill kit with absorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills. 4. Cleanup: Carefully sweep or scoop up the spilled solid, minimizing dust generation. Place the material into a designated, labeled hazardous waste container. 5. Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

Disposal Protocol

Waste material must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers if possible and to avoid mixing with other waste.

Step 1: Waste Characterization

  • The waste is a non-hazardous or hazardous chemical waste, depending on local regulations and any potential contamination. Given its nature, it should be treated as chemical waste.

Step 2: Containerization

  • Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, CAS number, and any relevant hazard warnings.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.

Step 4: Disposal

  • Arrange for collection by a licensed hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet.

The following diagram outlines the decision-making process for the disposal of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.

G cluster_0 Disposal Workflow start Start: Unused or Waste Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl is_contaminated Is the material contaminated with other hazardous substances? start->is_contaminated consult_sds Consult Safety Data Sheet (SDS) for specific incompatibility and hazard data is_contaminated->consult_sds Yes package_separately Package and label waste separately is_contaminated->package_separately No package_combined Package and label waste with all components clearly identified consult_sds->package_combined store_waste Store in a designated hazardous waste accumulation area package_separately->store_waste package_combined->store_waste arrange_disposal Arrange for disposal by a licensed chemical waste contractor store_waste->arrange_disposal end End: Compliant Disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl (CAS No. 14133-35-8). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a combustible solid, a comprehensive PPE strategy is required to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[1][2] A face shield may be necessary for operations with a high risk of splashing or dust generation.[1][2]Protects against eye contact with the powdered chemical, which could cause irritation.
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[1][2] It is recommended to wear two pairs of nitrile gloves, especially when prolonged contact is anticipated.[1][2] Always use proper glove removal technique to avoid skin contact.[1][2]Prevents skin contact and potential absorption of the chemical.
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[1][2] Full-length pants and closed-toe shoes are mandatory in the laboratory area.[1]Protects skin from spills and contamination. Flame-resistant material is crucial due to the combustible nature of the solid.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][2] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator (e.g., a particulate filter device like a P1 or N95).[1]Prevents respiratory irritation from inhaling the fine powder of the chemical.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should occur within a properly functioning and certified chemical fume hood.[1][2]

  • Ignition Sources: As a combustible solid, keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][3] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Static Discharge: Prevent the build-up of electrostatic charge, which can be an ignition source.[1]

2. Handling:

  • Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly before breaks and immediately after handling the product.[1][2]

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

3. Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area at a temperature between 2°C and 8°C.

  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • Unused or waste this compound should be treated as hazardous chemical waste.[4]

  • Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.[4]

2. Waste Collection and Storage:

  • Collect all solid and liquid waste containing this chemical in a designated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., polyethylene) and kept tightly closed.

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

3. Treatment and Disposal:

  • Neutralization of HCl: Due to the hydrochloride salt, the waste may be acidic. Neutralization of the aqueous waste solution to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) may be required before final disposal. This should be done carefully in a fume hood, as it can be an exothermic reaction.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[5]

IV. Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare fume hood weigh Weighing - Use ventilated enclosure - Minimize dust prep->weigh Proceed dissolve Dissolution - Add solid to solvent slowly weigh->dissolve Proceed reaction Reaction/Use - Monitor experiment dissolve->reaction Proceed cleanup Cleanup - Decontaminate surfaces reaction->cleanup Experiment Complete waste_collection Waste Collection - Segregate hazardous waste cleanup->waste_collection Collect Waste disposal Final Disposal - Arrange EHS pickup waste_collection->disposal Store for Pickup

Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.